N-Boc-2,6-difluoroaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2,6-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRORDIPGULCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620428 | |
| Record name | tert-Butyl (2,6-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745833-17-4 | |
| Record name | 1,1-Dimethylethyl N-(2,6-difluorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745833-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2,6-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-2,6-difluoroaniline CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2,6-difluoroaniline, systematically named tert-butyl (2,6-difluorophenyl)carbamate, is a protected form of 2,6-difluoroaniline. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and drug discovery, to temporarily mask the reactivity of the amine functional group. This protection allows for selective chemical modifications at other positions of the molecule. The presence of two fluorine atoms on the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the synthesis of novel pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of the properties of the parent aniline, a detailed protocol for the synthesis of its N-Boc derivative, and relevant safety information.
Chemical Identity and Properties
Table 1: Physicochemical Properties of 2,6-Difluoroaniline
| Property | Value |
| CAS Number | 5509-65-9 |
| Molecular Formula | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol |
| Appearance | Clear yellow to brown liquid |
| Boiling Point | 51-52 °C at 15 mmHg |
| Density | 1.199 g/mL at 25 °C |
| Refractive Index | n20/D 1.508 |
| Solubility | Slightly soluble in water |
Upon Boc-protection, the resulting this compound is expected to be a white to pale brown solid with a higher molecular weight (229.22 g/mol ) and a melting point in the range of 130-140 °C, based on similar N-Boc protected anilines.
Synthesis of this compound
The following is a general and reliable protocol for the N-tert-butyloxycarbonylation of 2,6-difluoroaniline.
Experimental Protocol
Materials:
-
2,6-Difluoroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,6-difluoroaniline (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of dichloromethane.
-
Transfer the (Boc)₂O solution to a dropping funnel and add it dropwise to the stirred solution of the aniline and base over a period of 30 minutes. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety Information
Proper safety precautions should be taken when handling the reagents involved in this synthesis.
Table 2: Hazard and Safety Information
| Chemical | Hazard Statements | Precautionary Statements |
| 2,6-Difluoroaniline | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |
| Di-tert-butyl dicarbonate | Flammable solid. Causes serious eye irritation. May cause respiratory irritation. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid breathing dust. Wear eye protection/face protection. |
| Triethylamine | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |
Role in Drug Discovery and Development
While there is no specific signaling pathway directly attributed to this compound, its derivatives are of significant interest in medicinal chemistry. The 2,6-difluorophenyl moiety is incorporated into various drug candidates to enhance their pharmacological properties. The Boc-protected amine allows for the facile synthesis of diverse libraries of compounds for screening against various biological targets. For instance, this scaffold can be used in the synthesis of kinase inhibitors, where the aniline nitrogen can be further functionalized to interact with the hinge region of the enzyme's active site.
N-Boc-2,6-difluoroaniline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-2,6-difluoroaniline, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its chemical properties, a comprehensive synthesis protocol, and relevant characterization data.
Core Compound Information
This compound, also known as tert-butyl (2,6-difluorophenyl)carbamate, is a protected form of 2,6-difluoroaniline. The tert-butyloxycarbonyl (Boc) protecting group is employed to temporarily block the reactivity of the amine functional group, allowing for selective modifications at other positions of the aromatic ring.
Molecular Formula and Weight:
The chemical formula for this compound is C₁₁H₁₃F₂NO₂. Its molecular weight is 229.22 g/mol . This is derived from the addition of the Boc protecting group (C₅H₉O₂) to 2,6-difluoroaniline (C₆H₅F₂N) and the subsequent loss of one hydrogen atom.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursor, 2,6-difluoroaniline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₃F₂NO₂ | 229.22 |
| 2,6-Difluoroaniline | C₆H₅F₂N | 129.11[1][2] |
| Physical Properties of 2,6-Difluoroaniline | Value |
| Appearance | Clear colorless to pale yellow liquid[3] |
| Boiling Point | 51-52 °C at 15 mmHg[1][3] |
| Density | 1.199 g/mL at 25 °C[1][3] |
| Refractive Index | n20/D 1.508 (lit.)[1] |
| Water Solubility | Slightly soluble[3] |
Experimental Protocols
The synthesis of this compound is a straightforward procedure involving the protection of the amino group of 2,6-difluoroaniline using di-tert-butyl dicarbonate ((Boc)₂O).
Synthesis of this compound
Objective: To protect the primary amine of 2,6-difluoroaniline with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
2,6-Difluoroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluoroaniline (1 equivalent) in dichloromethane.
-
To this solution, add triethylamine (1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Logical Relationship of Protection Chemistry
The following diagram outlines the logical relationship in amine protection chemistry, highlighting the role of the Boc group.
References
Technical Guide: Solubility of N-Boc-2,6-difluoroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-Boc-2,6-difluoroaniline, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide combines qualitative information, data from structurally analogous compounds, and standardized experimental protocols to offer a comprehensive resource for laboratory work.
Estimated Solubility of this compound
The following table provides an estimated qualitative and semi-quantitative solubility profile for this compound in a range of common organic solvents. These estimations are intended to guide solvent selection for synthesis, purification, and formulation development. It is strongly recommended to experimentally determine the precise solubility for specific applications.
| Solvent | Dielectric Constant (20°C) | Polarity Index | Estimated Solubility |
| Polar Protic Solvents | |||
| Water | 80.1 | 10.2 | Very Low / Insoluble |
| Methanol | 32.7 | 5.1 | Moderate |
| Ethanol | 24.5 | 4.3 | Moderate to High |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | High |
| Acetonitrile | 37.5 | 5.8 | Moderate to High |
| Acetone | 20.7 | 5.1 | High |
| Ethyl Acetate | 6.02 | 4.4 | High |
| Tetrahydrofuran (THF) | 7.58 | 4.0 | High |
| Nonpolar Solvents | |||
| Dichloromethane (DCM) | 9.08 | 3.1 | High |
| Chloroform | 4.81 | 4.1 | High |
| Toluene | 2.38 | 2.4 | Moderate |
| Hexane | 1.88 | 0.1 | Low |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker set to a constant temperature (e.g., 25°C) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a practical framework for researchers and professionals in drug development. The estimated solubility profile serves as a useful starting point for solvent screening, and the detailed experimental protocol for the shake-flask method offers a reliable means of obtaining precise solubility data. The provided workflow diagram visually summarizes the key steps for this determination. For critical applications, it is imperative to perform experimental validation of solubility.
References
N-Boc-2,6-difluoroaniline safety data sheet (SDS) and handling precautions
This guide provides a detailed overview of the safety data and handling precautions for N-Boc-2,6-difluoroaniline (tert-butyl (2,6-difluorophenyl)carbamate). The information presented is compiled from safety data sheets of structurally related compounds, primarily 2,6-difluoroaniline, to provide a comprehensive understanding of the potential hazards and safe handling procedures for researchers, scientists, and professionals in drug development.
Chemical Identification and Physical Properties
Table 1: Physical and Chemical Properties of 2,6-Difluoroaniline
| Property | Value |
| Molecular Formula | C6H5F2N[1][2] |
| Molecular Weight | 129.11 g/mol [1] |
| Appearance | Clear slightly yellow liquid[1] |
| Odor | Aniline-like[1] |
| Boiling Point | 51 - 52 °C @ 15 mmHg[1] |
| Density | 1.199 g/cm3 [1] |
| Flash Point | 43 °C (109.4 °F)[1] |
| Refractive Index | n20/D 1.508 (lit.) |
Hazard Identification and Classification
Based on the GHS classifications of 2,6-difluoroaniline, this compound should be handled as a hazardous substance. The primary hazards are associated with flammability, toxicity, and skin/eye irritation.
Table 2: GHS Hazard Statements for 2,6-Difluoroaniline
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor[2] |
| Acute toxicity, oral | H302: Harmful if swallowed[2] |
| Acute toxicity, dermal | H311: Toxic in contact with skin[2] |
| Acute toxicity, inhalation | H331: Toxic if inhaled[2] |
| Skin sensitization | H317: May cause an allergic skin reaction[2] |
| Serious eye damage/eye irritation | H318: Causes serious eye damage[2] |
Handling and Storage Precautions
Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is necessary before handling this compound.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Ground and bond containers when transferring material.[3]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep refrigerated.[3]
-
Store locked up.[3]
-
Incompatible materials to avoid include acids, strong bases, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][3]
Emergency Procedures
Prompt and appropriate action is essential in the event of an emergency.
First-Aid Measures
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Get medical aid. Wash contaminated clothing before reuse.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical aid.[1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1]
-
Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.
-
Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][3]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Experimental Protocol: Safe Handling and Use in a Laboratory Setting
This protocol outlines the general steps for safely handling this compound in a typical laboratory experiment.
Caption: A generalized experimental workflow for the safe handling of this compound.
Methodology:
-
Preparation and PPE:
-
Aliquoting and Reaction Setup:
-
Conduct all manipulations of this compound inside the chemical fume hood.
-
Use grounded and bonded equipment for transfers to prevent static discharge.[3]
-
If the compound is a solid, use appropriate weighing techniques to avoid generating dust. If it is a liquid, use a calibrated syringe or pipette.
-
-
Running the Reaction:
-
Set up the reaction apparatus securely within the fume hood.
-
Maintain a controlled temperature and atmosphere as required by the specific reaction protocol.
-
Continuously monitor the reaction for any signs of exothermic events or pressure build-up.
-
-
Quenching and Work-up:
-
Carefully quench the reaction mixture using appropriate reagents, being mindful of potential exotherms.
-
Perform all extractions and washes within the fume hood.
-
-
Waste Disposal and Decontamination:
-
Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers.[3]
-
Decontaminate all glassware and equipment that came into contact with this compound.
-
Thoroughly clean the work area in the fume hood.
-
Remove and dispose of gloves properly, and wash hands thoroughly.
-
Toxicological Information
The toxicological properties of this compound have not been fully investigated. However, based on the parent compound, 2,6-difluoroaniline, the following effects may be anticipated:
-
Harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Causes eye and skin irritation.[1]
-
May cause an allergic skin reaction.[2]
-
Potential for methemoglobinemia.[1]
-
May affect the central nervous system.[1]
Stability and Reactivity
-
Chemical Stability: Assumed to be stable under recommended storage conditions.[1]
-
Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[1][3] Incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, acids, and bases.[1][3]
-
Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][3]
-
Hazardous Polymerization: Not reported to occur.[1]
This technical guide is intended to provide essential safety information for handling this compound. It is imperative that all users consult available safety data for structurally similar compounds and conduct a thorough risk assessment before commencing any experimental work. Always adhere to established laboratory safety protocols and institutional guidelines.
References
Spectroscopic and Structural Elucidation of N-Boc-2,6-difluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-2,6-difluoroaniline, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a valuable resource for researchers in synthetic and medicinal chemistry.
Spectroscopic Data Summary
Table 1: 1H NMR Data
| Assignment | Expected Chemical Shift (δ) in ppm (CDCl3) | Multiplicity | Coupling Constant (J) in Hz |
| NH | ~6.5 (broad) | Singlet | - |
| H-3, H-5 | 6.9 - 7.1 | Triplet | ~8.0 |
| H-4 | 6.7 - 6.9 | Triplet of Triplets | ~8.0, ~6.0 (4JH-F) |
| -C(CH3)3 | ~1.5 | Singlet | - |
Note: The chemical shifts for the aromatic protons in this compound are expected to be shifted downfield compared to 2,6-difluoroaniline due to the electronic effect of the Boc protecting group.
Table 2: 13C NMR Data
| Assignment | Expected Chemical Shift (δ) in ppm (CDCl3) |
| C=O | ~152 |
| C-1 | ~135 (triplet, 2JC-F ≈ 10-15 Hz) |
| C-2, C-6 | ~158 (doublet of doublets, 1JC-F ≈ 240-250 Hz, 3JC-F ≈ 5-10 Hz) |
| C-3, C-5 | ~112 (doublet, 2JC-F ≈ 20-25 Hz) |
| C-4 | ~125 (triplet, 3JC-F ≈ 5 Hz) |
| -C (CH3)3 | ~81 |
| -C(CH 3)3 | ~28 |
Table 3: 19F NMR Data
| Assignment | Expected Chemical Shift (δ) in ppm (CDCl3) |
| F-2, F-6 | ~ -120 to -140 |
Table 4: IR Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm-1) |
| N-H Stretch | ~3400 |
| C-H Stretch (aromatic) | ~3100-3000 |
| C-H Stretch (aliphatic) | ~2980-2900 |
| C=O Stretch (urethane) | ~1730-1700 |
| C=C Stretch (aromatic) | ~1600, 1480 |
| C-N Stretch | ~1230 |
| C-F Stretch | ~1300-1100 |
Table 5: Mass Spectrometry Data
| Technique | Expected [M+H]+ or M+. (m/z) |
| Electrospray Ionization (ESI-MS) | 230.1 |
| Electron Ionization (EI-MS) | 229.1 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: 1H, 13C, and 19F NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
1H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
13C NMR: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans. Proton decoupling is employed to simplify the spectrum.
-
19F NMR: Spectra are acquired with a spectral width of 200 ppm, a relaxation delay of 2 seconds, and 128-256 scans.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the compound is prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat compound.
-
Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1 with a resolution of 4 cm-1, and an average of 16-32 scans are collected.
Mass Spectrometry (MS):
-
Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion. For Electron Ionization (EI), a small amount of the sample is introduced directly into the ion source.
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is used for accurate mass measurements.
-
Data Acquisition: Mass spectra are acquired in positive ion mode over a mass range of m/z 50-500.
Workflow for Spectroscopic Analysis
Navigating the Synthesis of Advanced Therapeutics: A Technical Guide to N-Boc-2,6-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Boc-2,6-difluoroaniline, a crucial building block in modern medicinal chemistry. We will explore its commercial availability, synthesis, and critical applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Introduction to this compound
This compound, also known as tert-butyl (2,6-difluorophenyl)carbamate, is a protected form of 2,6-difluoroaniline. The tert-butyloxycarbonyl (Boc) protecting group offers a stable and reliable method for masking the reactive aniline functionality, allowing for selective chemical transformations at other positions of the molecule. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate. These fluorine atoms can improve metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate. Consequently, this compound has emerged as a valuable synthon for the construction of complex molecular architectures in the pharmaceutical and agrochemical industries.[1][2]
Commercial Availability
A variety of chemical suppliers offer this compound (CAS No. 745833-17-4), catering to a range of research and development needs. The following table summarizes the offerings from several prominent commercial vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Frinton Laboratories, Inc. | N-Boc-2,6-difluoro aniline | 745833-17-4 | N/A | N/A |
| BLD Pharmatech Ltd. | This compound | 745833-17-4 | N/A | N/A |
| SAGECHEM LIMITED | tert-Butyl (2,6-difluorophenyl)carbamate | 745833-17-4 | N/A | N/A |
| Alchem Pharmtech, Inc. | This compound | 745833-17-4 | N/A | N/A |
| LGC Standards / Toronto Research Chemicals | tert-Butyl (2,6-difluorophenyl)carbamate | 745833-17-4 | N/A | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of 2,6-difluoroaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group.
Experimental Protocol: N-Boc Protection of 2,6-difluoroaniline
Materials:
-
2,6-Difluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or other appropriate aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluoroaniline (1.0 equivalent) in dichloromethane.
-
To this solution, add triethylamine (1.1 equivalents).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel if necessary.
References
An In-depth Technical Guide to the Synthesis and Preparation of 2,6-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2,6-difluoroaniline, a key intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] Detailed experimental protocols, comparative data, and visualizations of relevant biological pathways are presented to assist researchers and professionals in drug development and chemical synthesis.
Introduction
2,6-Difluoroaniline is an aromatic amine distinguished by the presence of two fluorine atoms at the 2 and 6 positions of the aniline ring. This substitution pattern imparts unique chemical properties, including enhanced metabolic resistance and bioavailability in drug candidates, making it a valuable building block in medicinal chemistry.[3] Its applications extend to the synthesis of anti-inflammatory drugs, p38 kinase inhibitors, and acetolactate synthase (ALS)-inhibiting herbicides.[4][5][6] This guide details the most common and effective methods for its preparation.
Synthetic Routes and Methodologies
Several synthetic pathways to 2,6-difluoroaniline have been established, each with distinct advantages and challenges. The primary methods include:
-
Nitration of 1,3-Difluorobenzene followed by Reduction: A common laboratory and industrial-scale synthesis.
-
From 2,6-Dichlorobenzonitrile: A multi-step process involving halogen exchange, hydrolysis, and Hofmann rearrangement.
-
From 1,2,3-Trichlorobenzene: An industrial route characterized by partial fluorine exchange, selective reduction, and amination.[3][6][7]
-
From 1-chloro-3,5-difluorobenzene: A pathway involving chlorination, nitration, and reduction steps.[7]
The following sections provide detailed experimental protocols for these key synthetic methods.
Experimental Protocol 1: Synthesis via Nitration of 1,3-Difluorobenzene and Subsequent Reduction
This two-step method is a widely employed route for the synthesis of 2,6-difluoroaniline.
Step 1: Nitration of 1,3-Difluorobenzene to 2,6-Difluoronitrobenzene
Reaction:
Caption: Nitration of 1,3-Difluorobenzene.
Procedure:
-
To a stirred mixture of glacial acetic acid (250 mL), add sodium perborate tetrahydrate (65 g, 422 mmol) and heat to 80°C.
-
In a separate flask, dissolve 1,3-difluorobenzene (a molar equivalent to the desired product, for example, assuming a target of 11.0 g of 2,6-difluoroaniline in the next step, a slight excess of the nitrobenzene precursor would be aimed for) in glacial acetic acid (50 mL).
-
Slowly add the 1,3-difluorobenzene solution to the heated sodium perborate mixture, maintaining the reaction temperature between 80-90°C for 1 hour.
-
After cooling, pour the reaction mixture into water and extract twice with diethyl ether.
-
Combine the organic layers, wash with a dilute sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude 2,6-difluoronitrobenzene.
Step 2: Reduction of 2,6-Difluoronitrobenzene to 2,6-Difluoroaniline
Reaction:
Caption: Reduction of 2,6-Difluoronitrobenzene.
Procedure (Catalytic Hydrogenation):
-
Dissolve the crude 2,6-difluoronitrobenzene in a suitable solvent such as ethanol or methanol in a pressure reactor.
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 2,6-difluoroaniline.
Purification:
The crude 2,6-difluoroaniline can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocol 2: Synthesis from 2,6-Dichlorobenzonitrile
This three-step synthesis provides an alternative route to 2,6-difluoroaniline.
Workflow:
Caption: Synthesis of 2,6-difluoroaniline from 2,6-dichlorobenzonitrile.
Step 1: Halogen Exchange
-
In a reaction vessel, combine 2,6-dichlorobenzonitrile, a molar excess of potassium fluoride (KF), and sulfolane as the solvent.
-
Heat the mixture to 170-250°C for 2-5 hours under normal pressure.
-
After the reaction is complete, the 2,6-difluorobenzonitrile can be isolated by distillation.
Step 2: Hydrolysis
-
Treat the 2,6-difluorobenzonitrile with a strong acid, such as sulfuric acid, to hydrolyze the nitrile group to a primary amide, yielding 2,6-difluorobenzamide.
Step 3: Hofmann Rearrangement
-
Subject the 2,6-difluorobenzamide to a Hofmann rearrangement using an alkaline solution of sodium hypobromite (NaOBr) or a similar reagent.
-
This reaction converts the amide to the corresponding primary amine, 2,6-difluoroaniline.
-
The product can be isolated by extraction and purified by distillation.
Experimental Protocol 3: Industrial Synthesis from 1,2,3-Trichlorobenzene
This multi-step process is suitable for large-scale production.[3][6][7]
Workflow:
Caption: Industrial synthesis of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
Step 1: Partial Fluorine Exchange
-
Charge a pressure reactor with 1,2,3-trichlorobenzene, potassium fluoride (KF), and N-methylpyrrolidinone (NMP).
-
Heat the sealed reactor to approximately 270°C for 24 hours.[7]
-
This results in a mixture of difluorochlorobenzenes.
Step 2: Selective Reduction
-
The mixture of difluorochlorobenzenes is subjected to selective reduction using a hydrogen source in the presence of a palladium catalyst at around 100°C.[7]
-
This step preferentially removes the chlorine from 2,3-difluorochlorobenzene to yield valuable ortho-difluorobenzene.
Step 3: Amination
-
The resulting mixture containing 2,6-difluorochlorobenzene is then aminated using concentrated ammonium hydroxide in the presence of a copper-containing catalyst.
-
The 2,6-difluoroaniline is then isolated from the reaction mixture.
Purification
The final product is purified by distillation, with unreacted starting materials and byproducts being recycled where possible.[7]
Quantitative Data Summary
The following table summarizes the reported yields and purity for the different synthetic routes.
| Starting Material | Key Steps | Reported Yield | Reported Purity | Reference |
| 1,3-Difluorobenzene | Nitration, Reduction | - | High | [1] |
| 2,6-Dichlorobenzonitrile | Halogen Exchange, Hydrolysis, Hofmann Rearrangement | 55-60% (overall) | - | [8] |
| 1,2,3-Trichlorobenzene | Partial Fluorine Exchange, Selective Reduction, Amination | - | 99% (after distillation) | [7] |
| 1-chloro-3,5-difluorobenzene | Chlorination, Nitration, Reduction | - | ~98% (after distillation) | [2] |
Note: Yields can vary significantly based on reaction scale and specific conditions.
Applications in Drug Development and Agrochemicals
2,6-Difluoroaniline is a crucial precursor for various biologically active molecules. Two notable examples are its use in the synthesis of p38 kinase inhibitors for inflammatory diseases and ALS-inhibiting herbicides.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a key regulator of inflammatory responses.[9] Small molecule inhibitors targeting this pathway are of significant interest in the treatment of diseases like rheumatoid arthritis.[9] 2,6-Difluoroaniline is a common scaffold in the design of potent p38α kinase inhibitors.[4]
Caption: p38 MAPK signaling pathway and the point of inhibition.
Acetolactate Synthase (ALS) Inhibition in Herbicides
Herbicides derived from 2,6-difluoroaniline, such as N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][8] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing plant death.[1][8]
Caption: Mechanism of action of ALS-inhibiting herbicides.
Conclusion
The synthesis of 2,6-difluoroaniline can be achieved through various routes, with the choice of method often depending on the scale of production, available starting materials, and economic considerations. The nitration of 1,3-difluorobenzene followed by reduction is a versatile method for both laboratory and industrial settings. The unique properties conferred by the fluorine substituents make 2,6-difluoroaniline a highly valuable intermediate in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis and the biological pathways its derivatives target is essential for researchers and professionals in these fields.
References
- 1. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JPH05112506A - Process for manufacturing 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 4. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 5. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 7. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 8. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
The Pivotal Role of N-Boc-2,6-difluoroaniline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-2,6-difluoroaniline has emerged as a critical building block in medicinal chemistry, offering a unique combination of properties that are highly advantageous for the design and synthesis of novel therapeutic agents. Its strategic incorporation of fluorine atoms and the versatile Boc protecting group allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to the development of potent and selective drug candidates. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties
This compound, also known as tert-butyl (2,6-difluorophenyl)carbamate, possesses a distinct set of properties that make it an attractive starting material for drug discovery programs. The presence of two fluorine atoms on the aniline ring significantly influences its electronic and lipophilic character.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃F₂NO₂ | N/A |
| Molecular Weight | 229.22 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |
The electron-withdrawing nature of the fluorine atoms decreases the pKa of the aniline nitrogen, rendering it less basic. This modification can be crucial for mitigating off-target effects related to basicity and for enhancing membrane permeability. Furthermore, the C-F bond is exceptionally stable and can block metabolic attack at the ortho positions, thereby improving the metabolic stability and bioavailability of the final drug molecule.
Synthesis of this compound
The synthesis of this compound is a straightforward and high-yielding process, typically involving the protection of the amino group of 2,6-difluoroaniline with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: N-Boc Protection of 2,6-Difluoroaniline
Materials:
-
2,6-Difluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,6-difluoroaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.
-
To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 15-20 minutes.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Application in the Synthesis of p38α Kinase Inhibitors
A prominent application of this compound is in the synthesis of potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. The p38α signaling pathway plays a crucial role in inflammatory responses, and its inhibition is a key therapeutic strategy for a range of autoimmune and inflammatory diseases. The 2,6-difluorophenyl moiety is a common feature in many p38α inhibitors, where it often occupies a key hydrophobic pocket in the ATP-binding site of the enzyme.
Caption: The p38 MAPK signaling cascade and the point of intervention by inhibitors derived from this compound.
Synthetic Workflow for a p38α Kinase Inhibitor
The following workflow outlines the synthesis of a 2,6,9-trisubstituted purine inhibitor of p38α kinase, where this compound serves as a key starting material.
Caption: A generalized synthetic workflow for the preparation of a p38α kinase inhibitor utilizing this compound.
Detailed Experimental Protocol: Synthesis of an N-Phenyl-N'-purin-6-yl Urea Inhibitor
This protocol is adapted from the synthesis of 2,6,9-trisubstituted purine inhibitors of p38α kinase.
Step 1: Synthesis of 2,6-Difluorophenyl Isocyanate
-
This compound is deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 2,6-difluoroaniline.
-
The resulting aniline is then treated with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent like toluene to afford 2,6-difluorophenyl isocyanate.
Step 2: Urea Formation
-
A solution of a 2-chloro-9-substituted-6-aminopurine derivative in an aprotic solvent (e.g., anhydrous tetrahydrofuran) is prepared.
-
To this solution, the previously synthesized 2,6-difluorophenyl isocyanate is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The resulting N-(2,6-difluorophenyl)-N'-(2-chloro-9-substituted-purin-6-yl)urea is isolated by filtration or extraction and purified by chromatography.
Step 3: Further Diversification (Optional)
-
The chlorine atom at the C2 position of the purine ring can be displaced with various amines or other nucleophiles via nucleophilic aromatic substitution to introduce further diversity and optimize biological activity.
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of a series of N-phenyl-N'-purin-6-yl urea derivatives against p38α kinase. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | R¹ (at C2) | R² (at N9) | p38α IC₅₀ (nM) |
| 1 | Cl | Isopropyl | 150 |
| 2 | Cl | Cyclopentyl | 120 |
| 3 | NH₂ | Isopropyl | >10000 |
| 4 | NHMe | Isopropyl | 82 |
| 5 | NHEt | Isopropyl | 95 |
Data adapted from Bioorganic & Medicinal Chemistry Letters, 2003, 13(6), 1191-1194.
The data clearly indicates that the nature of the substituents at the C2 and N9 positions of the purine ring significantly influences the inhibitory potency against p38α kinase. The presence of a small alkylamino group at the C2 position appears to be beneficial for activity, as demonstrated by the potent inhibition observed with compounds 4 and 5 .
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic properties conferred by the fluorine atoms, coupled with the synthetic flexibility offered by the Boc protecting group, make it an ideal starting material for the synthesis of complex and biologically active molecules. The successful application of this building block in the development of potent p38α kinase inhibitors underscores its importance in the ongoing quest for novel therapeutics to treat a wide range of diseases. Researchers and drug development professionals can leverage the properties of this compound to design and synthesize next-generation drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.
Introduction to the Tert-Butyloxycarbonyl (Boc) Protecting Group
An In-depth Technical Guide to Boc Protecting Group Chemistry
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1][2][3] It is employed to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into carbamate derivatives.[2][4] This protection prevents unwanted side reactions at the amine functionality while other parts of the molecule are being modified.
The widespread adoption of the Boc group stems from its unique stability profile: it is robust under a wide range of basic, nucleophilic, and reductive conditions, yet can be readily and cleanly removed under mild acidic conditions.[5][6][7] This acid lability is a key feature, allowing for selective deprotection without disturbing other acid-sensitive groups if conditions are carefully chosen. Its orthogonality with other common protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group, makes it an indispensable tool in multistep synthesis.[2][5][8]
Mechanism of Boc Protection
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride (Boc₂O).[1][5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O.[8][9] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butoxide.[9][10] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[5][9]
While the reaction can proceed without a base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) are often added to neutralize the protonated amine formed during the reaction, thereby accelerating the process.[1][5][10]
Caption: Nucleophilic attack of an amine on Boc anhydride to form a protected carbamate.
Mechanism of Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[8][11][12] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[4][13] This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond.
The key to the acid lability of the Boc group is the formation of a highly stable tertiary carbocation, the tert-butyl cation, upon cleavage.[4][13] This is accompanied by the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to yield the free amine.[8][13] The resulting amine is protonated by the acid in the reaction medium, forming an ammonium salt.[13] The tert-butyl cation is typically quenched by a nucleophile or undergoes elimination to form isobutylene gas.[4][13]
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protected Compounds [ms.bzchemicals.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for N-Boc-2,6-difluoroaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-Boc-2,6-difluoroaniline as a versatile building block in various palladium-catalyzed cross-coupling reactions. The protocols and data presented are compiled from established methodologies for similar substrates and serve as a comprehensive guide for the synthesis of complex N-aryl and C-aryl compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction to this compound in Cross-Coupling
This compound is a valuable synthetic intermediate. The Boc (tert-butoxycarbonyl) protecting group offers stability and allows for controlled reactivity at the nitrogen atom. The fluorine atoms at the ortho positions of the aniline ring significantly influence the electronic properties of the molecule, making it an attractive component for creating novel molecular architectures with potential applications in drug discovery and development. This document details its application in four major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling: Synthesis of N-Boc-2-amino-3,5-difluorobiphenyls
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. In this context, this compound can be envisioned to couple with various arylboronic acids to yield N-Boc-protected 2-amino-3,5-difluorobiphenyl derivatives. These products can be further elaborated into a variety of complex molecules.
Quantitative Data for Suzuki-Miyaura Coupling (Representative)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 78 |
| 4 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 81 |
| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₂CO₃ | Toluene | 110 | 18 | 88 |
Note: The data presented are representative examples based on Suzuki-Miyaura couplings of similar N-Boc-protected anilines and difluoroaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
A representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water, 5:1, 5 mL).
-
Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Synthesis of N,N'-Diaryl-2,6-difluoroanilines
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. This compound can serve as a coupling partner with various aryl halides or triflates to produce unsymmetrical N,N'-diaryl amines. This reaction is pivotal in synthesizing complex amines that are prevalent in pharmacologically active compounds.
Quantitative Data for Buchwald-Hartwig Amination (Representative)
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Pd-G3-XPhos (2) | - | LHMDS | THF | 80 | 16 | 95 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 110 | 20 | 75 |
| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | t-Amyl alcohol | 100 | 12 | 88 |
Note: The data presented are representative examples based on Buchwald-Hartwig aminations of similar N-Boc-protected anilines and difluoroaryl compounds.
Experimental Protocol: Buchwald-Hartwig Amination
A representative procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
In a glovebox, charge a Schlenk tube with the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., BINAP, 0.02 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature for the indicated time.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling: Synthesis of N-Boc-2-alkynyl-6-fluoroanilines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction can be applied to this compound (assuming one of the fluorines is replaced by a halide) to introduce an alkynyl moiety, a versatile functional group for further transformations in drug synthesis.
Quantitative Data for Sonogashira Coupling (Representative)
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 91 |
| 2 | 1-Hexyne | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NEt | DMF | 80 | 12 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 70 | 10 | 93 |
| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ (2) | CuI (4) | DIPA | Acetonitrile | RT | 24 | 78 |
| 5 | 4-Ethynylanisole | Pd(dppf)Cl₂ (2) | CuI (3) | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 89 |
Note: The data presented are representative examples based on Sonogashira couplings of similar difluoroaryl halides.
Experimental Protocol: Sonogashira Coupling
A representative procedure for the Sonogashira coupling of a halogenated this compound derivative is as follows:
-
To a degassed solution of the halogenated this compound derivative (1.0 mmol) and the terminal alkyne (1.5 mmol) in a suitable solvent (e.g., THF, 10 mL), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and the copper(I) iodide (CuI, 0.04 mmol).
-
Add the amine base (e.g., triethylamine, 3.0 mmol).
-
Stir the reaction mixture under an inert atmosphere at the specified temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling Experimental Workflow
Heck Reaction: Synthesis of N-Boc-2-alkenyl-6-fluoroanilines
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups onto the difluorinated aniline core, which are valuable handles for further synthetic manipulations.
Quantitative Data for Heck Reaction (Representative)
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 88 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | P(Cy)₃ (2) | NaOAc | DMAc | 120 | 12 | 75 |
| 4 | Methyl vinyl ketone | Pd(OAc)₂ (2) | - | i-Pr₂NEt | NMP | 110 | 18 | 72 |
| 5 | Cyclohexene | Herrmann's catalyst (1) | - | Ag₂CO₃ | Toluene | 130 | 36 | 65 |
Note: The data presented are representative examples based on Heck reactions of similar difluoroaryl halides.
Experimental Protocol: Heck Reaction
A representative procedure for the Heck reaction of a halogenated this compound derivative is as follows:
-
A mixture of the halogenated this compound derivative (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (if required) is placed in a pressure tube.
-
Add the base (e.g., Et₃N, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the mixture with stirring at the specified temperature.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Dry the organic layer over a drying agent, filter, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction Catalytic Cycle
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex organic molecules through various palladium-catalyzed cross-coupling reactions. The protocols and data provided in these application notes, while representative, offer a strong starting point for researchers in the fields of organic synthesis and drug discovery. The ability to introduce diverse aryl, alkynyl, and alkenyl moieties onto the difluorinated aniline scaffold opens up a vast chemical space for the development of novel compounds with potential biological activity. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving N-Boc-2,6-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of N-Boc-2,6-difluoroaniline in various palladium-catalyzed cross-coupling reactions. This valuable building block is frequently employed in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The protocols outlined below are based on established methodologies and offer a starting point for reaction optimization and application in diverse synthetic strategies.
Introduction to Palladium-Catalyzed Reactions of this compound
This compound serves as a versatile substrate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The presence of the Boc (tert-butoxycarbonyl) protecting group on the aniline nitrogen modulates its reactivity and solubility, while the fluorine atoms at the 2 and 6 positions significantly influence the electronic properties of the aromatic ring, often enhancing the stability of the final products and providing a handle for further functionalization or for tuning biological activity.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3] These reactions typically involve an oxidative addition of an organic halide or triflate to a palladium(0) complex, followed by transmetalation (in the case of Suzuki and related reactions) or migratory insertion (for Heck reactions), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[1][4][5]
Buchwald-Hartwig Amination: Synthesis of N-Aryl-2,6-difluoroanilines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of complex arylamines.[1][4][6] In the context of this compound, this reaction is instrumental in the preparation of unsymmetrical triarylamines, which are prevalent motifs in materials science and medicinal chemistry. While direct coupling of the N-H bond of this compound is not feasible due to the Boc protection, it can be utilized in multi-step sequences where the aniline is first functionalized with a leaving group. More commonly, the 2,6-difluoroaniline core is first arylated, and then the resulting secondary amine is coupled with another aryl halide. For the purpose of these notes, we will focus on the coupling of a halogenated derivative of this compound.
General Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of a halo-substituted this compound.
Materials:
-
Halo-substituted this compound (e.g., 4-bromo-N-Boc-2,6-difluoroaniline)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)[7]
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the halo-substituted this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-2.0 equiv relative to palladium).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv) and the base (1.4-2.0 equiv).
-
Seal the tube and heat the reaction mixture at the specified temperature (typically 80-110 °C) with stirring for the designated time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-N-Boc-2,6-difluoroaniline | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 4-Iodo-N-Boc-2,6-difluoroaniline | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 110 | 8 | 92 |
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted 2,6-Difluoroanilines
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction can be used to introduce aryl or vinyl substituents onto the aromatic ring of this compound, providing access to a wide range of biaryl and styrenyl derivatives.
General Reaction Scheme:
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 3. [PDF] Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of N-Boc-2,6-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of N-Boc-2,6-difluoroaniline, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below cover common acidic and thermal methodologies, offering a range of options to suit different substrate sensitivities and laboratory setups.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its relatively straightforward removal. In the context of 2,6-difluoroaniline, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the N-Boc group. This document outlines reliable methods for its deprotection to yield the free aniline, 2,6-difluoroaniline.
Deprotection Methodologies
The primary methods for the deprotection of this compound fall into two main categories: acidic hydrolysis and thermal cleavage. The choice of method often depends on the presence of other acid-labile functional groups within the molecule and the desired reaction scale.
Acidic Deprotection
Acidic deprotection is the most common and often rapid method for Boc removal. Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are typically employed. The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide.
Thermal Deprotection
Thermal deprotection offers an alternative, often milder, approach that avoids the use of strong acids. This can be particularly advantageous when acid-sensitive functional groups are present. The use of specialized solvents, such as fluorinated alcohols, can facilitate this process at lower temperatures.[1]
Data Presentation
The following table summarizes quantitative data for various deprotection methods applicable to N-Boc-anilines, with a focus on substrates bearing electron-withdrawing groups, which are comparable to 2,6-difluoroaniline.
| Entry | Deprotection Method | Substrate | Reagent/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Acidic | N-Boc-4-chloroaniline | 25% TFA in DCM | RT | 2 h | >95 (crude) | [2] |
| 2 | Acidic | General N-Boc amines | 4M HCl in Dioxane/MeOH | RT | 10-20 min | High | [3] |
| 3 | Acidic | General N-Boc amines | TsOH·H₂O in DME | 40 | 2 h | 91-98 | [4] |
| 4 | Mild Acidic | N-Boc-4-fluoroaniline | Oxalyl chloride in MeOH | RT | 1 h | >70 | [5] |
| 5 | Thermal | N-Boc-4-chloroaniline | TFE | Reflux | 1 h | 98 | [1] |
| 6 | Thermal | N-Boc-4-chloroaniline | HFIP | Reflux | 5 min | 94 | [1] |
Experimental Protocols
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the deprotection of this compound using TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess TFA), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude 2,6-difluoroaniline.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Thermal Deprotection using 2,2,2-Trifluoroethanol (TFE)
This protocol provides a method for the thermal deprotection of this compound, which is particularly useful for substrates containing acid-sensitive groups. Anilines with electron-withdrawing substituents have been found to react faster under these conditions.[1]
Materials:
-
This compound
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in TFE (approx. 0.1 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux (approx. 74 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary depending on the substrate, but for electron-deficient anilines, it is expected to be relatively short.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the TFE in vacuo using a rotary evaporator.
-
The resulting crude 2,6-difluoroaniline can be used directly or purified by column chromatography if necessary.
Visualizations
References
Application Notes and Protocols for the Use of N-Boc-2,6-difluoroaniline in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of N-Boc-2,6-difluoroaniline into synthetic peptides using solid-phase peptide synthesis (SPPS). The inclusion of the 2,6-difluoroaniline moiety at the C-terminus of a peptide can significantly influence its conformational properties, metabolic stability, and biological activity, making it a valuable tool for peptide-based drug discovery and development.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of complex peptide sequences. The modification of the C-terminus of a peptide with non-natural moieties, such as fluorinated anilines, offers a powerful strategy to modulate the pharmacological properties of the resulting peptidomimetics. The electron-withdrawing nature of the fluorine atoms in 2,6-difluoroaniline can alter the hydrogen-bonding capacity and electronic environment of the C-terminal amide bond, potentially leading to enhanced proteolytic stability and altered receptor binding affinities.
This compound is a key building block for introducing the 2,6-difluorophenylamide group at the C-terminus of a peptide. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen allows for its seamless integration into standard Boc-based SPPS workflows.
Key Applications
The incorporation of a 2,6-difluorophenylamide at the C-terminus of a peptide can be advantageous for:
-
Enhanced Proteolytic Stability: The steric hindrance and electron-withdrawing fluorine atoms can shield the C-terminal amide bond from enzymatic cleavage by peptidases.
-
Modulation of Biological Activity: The altered conformation and electronic properties of the C-terminus can lead to modified binding affinities and selectivities for biological targets.
-
Improved Pharmacokinetic Properties: Increased metabolic stability can lead to a longer in vivo half-life of the peptide therapeutic.
-
Probing Peptide-Receptor Interactions: The unique spectroscopic signature of fluorine (¹⁹F NMR) can be utilized in structural biology studies to probe peptide binding modes.
Experimental Protocols
The following protocols are provided as a general guideline for the incorporation of this compound in manual or automated Boc-SPPS. Optimization may be required for specific peptide sequences.
Protocol 1: Loading of the First Amino Acid onto the Resin
This protocol describes the attachment of the first Boc-protected amino acid to a suitable resin for Boc-SPPS.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acid (e.g., Boc-Ala-OH)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Merrifield resin in DMF for 1 hour.
-
In a separate vessel, dissolve the Boc-protected amino acid (1.5 eq. relative to resin substitution) in a minimal amount of DMF/MeOH (9:1 v/v).
-
Add cesium carbonate (0.5 eq.) to the amino acid solution and stir for 30 minutes at room temperature to form the cesium salt.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting Boc-amino acid cesium salt in DMF.
-
Add the amino acid salt solution to the swollen resin.
-
Heat the reaction mixture at 50 °C for 12-24 hours.
-
Wash the resin sequentially with DMF (3x), DMF/H₂O (1:1, 3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading of the first amino acid using a quantitative method such as the Kaiser test on a deprotected sample or by picric acid titration.
Protocol 2: Standard Boc-SPPS Elongation Cycle
This protocol outlines the steps for a single cycle of amino acid addition in Boc-SPPS.
Materials:
-
Peptide-resin from the previous step
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Workflow Diagram:
N-Boc-2,6-difluoroaniline: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Application Note AP2025-11-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of N-Boc-2,6-difluoroaniline as a key precursor in the synthesis of pharmaceutical intermediates, with a focus on the development of p38 MAP kinase inhibitors. Experimental procedures for the N-Boc protection of 2,6-difluoroaniline, its subsequent elaboration into a key purine intermediate, and a protocol for N-Boc deprotection are provided.
Introduction
N-tert-butoxycarbonyl-2,6-difluoroaniline (this compound) is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical intermediates. The presence of the difluorophenyl moiety is a common feature in many kinase inhibitors, where it can engage in critical binding interactions within the ATP-binding pocket of the enzyme. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable amine protecting group, facilitating multi-step synthetic sequences. This application note focuses on the utility of this compound in the synthesis of substituted purine scaffolds, which are central to the development of p38 MAP kinase inhibitors for the treatment of inflammatory diseases and cancer.
Key Applications
This compound serves as a precursor for the synthesis of various pharmaceutical intermediates, including:
-
Substituted Purines: As exemplified in this note, the 2,6-difluorophenylamino moiety can be introduced into a purine core, a common scaffold for kinase inhibitors.
-
Substituted Ureas: The 2,6-difluorophenyl group is also found in a number of urea-based inhibitors of various enzymes.
-
Other Heterocyclic Systems: The reactivity of the aniline nitrogen, once deprotected, allows for its incorporation into a wide range of heterocyclic systems of medicinal interest.
Experimental Protocols
Protocol 1: N-Boc Protection of 2,6-Difluoroaniline
This protocol describes the protection of the amino group of 2,6-difluoroaniline using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2,6-Difluoroaniline | 129.11 | 1.29 g | 10.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.40 g | 11.0 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.12 g | 1.0 |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
To a solution of 2,6-difluoroaniline (1.29 g, 10.0 mmol) in dichloromethane (50 mL) in a round-bottom flask, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol).
-
Add 4-(dimethylamino)pyridine (0.12 g, 1.0 mmol) to the mixture. The reaction is almost instantaneous, with gas evolution observed. To avoid rapid gas formation, the DMAP can be added portion-wise over a short period.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 25 mL), followed by saturated aqueous NaHCO₃ solution (25 mL), and finally with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.
Expected Yield: 85-95%.
Protocol 2: Synthesis of a 2-(2,6-Difluoroanilino)purine Intermediate
This protocol outlines a nucleophilic aromatic substitution (SNAr) reaction to couple this compound with a 2-chloro-9-substituted-purine. This is a key step in the synthesis of certain p38 MAPK inhibitors.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 229.22 | 1.15 g | 5.0 |
| 2-Chloro-9-isopropyl-9H-purine | 196.63 | 0.98 g | 5.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.30 mL | 7.5 |
| N,N-Dimethylformamide (DMF) | - | 25 mL | - |
Procedure:
-
In a sealed tube, dissolve this compound (1.15 g, 5.0 mmol) and 2-chloro-9-isopropyl-9H-purine (0.98 g, 5.0 mmol) in N,N-dimethylformamide (25 mL).
-
Add N,N-diisopropylethylamine (1.30 mL, 7.5 mmol) to the solution.
-
Seal the tube and heat the reaction mixture at 90-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the desired N-Boc protected 2-(2,6-difluoroanilino)purine intermediate.
Expected Yield: 60-75%.
Protocol 3: N-Boc Deprotection of the Purine Intermediate
This protocol describes the removal of the Boc protecting group under acidic conditions to yield the free amine, a common final step in the synthesis of the active pharmaceutical intermediate.
Materials:
| Reagent/Solvent | Concentration | Quantity |
| N-Boc protected 2-(2,6-difluoroanilino)purine intermediate | - | 1.0 mmol |
| Trifluoroacetic acid (TFA) | - | 5 mL |
| Dichloromethane (DCM) | - | 5 mL |
Procedure:
-
Dissolve the N-Boc protected 2-(2,6-difluoroanilino)purine intermediate (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (5 mL) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.
-
Filter the solid and wash with cold diethyl ether to obtain the deprotected 2-(2,6-difluoroanilino)purine intermediate. Alternatively, the crude salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Expected Yield: >90%.
Data Presentation
Table 1: Summary of Reaction Yields
| Step | Product | Starting Material | Reaction Type | Typical Yield (%) |
| 1 | This compound | 2,6-Difluoroaniline | N-Boc Protection | 85-95 |
| 2 | N-Boc-2-(2,6-difluoroanilino)purine intermediate | This compound | Nucleophilic Aromatic Substitution | 60-75 |
| 3 | 2-(2,6-Difluoroanilino)purine intermediate | N-Boc protected intermediate | N-Boc Deprotection | >90 |
Visualizations
Synthetic Pathway
Application Notes and Protocols: N-Boc Protection of 2,6-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the N-Boc protection of 2,6-difluoroaniline, a common synthetic transformation in medicinal chemistry and drug development. Due to the electron-withdrawing nature of the two fluorine atoms, 2,6-difluoroaniline exhibits reduced nucleophilicity, which can make the N-Boc protection challenging. This document outlines effective methods to achieve this transformation, yielding the desired product, tert-butyl (2,6-difluorophenyl)carbamate.
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its stability under a variety of reaction conditions and its facile removal under acidic conditions make it an invaluable tool in multistep synthesis. The protection of anilines, particularly those with electron-deficient aromatic rings, requires carefully selected conditions to ensure high yields and purity. 2,6-Difluoroaniline presents a specific challenge due to the deactivating effect of the ortho-fluorine substituents, which decreases the nucleophilicity of the amino group. This document provides a summary of effective reaction conditions and a detailed experimental protocol for the successful N-Boc protection of this substrate.
Reaction Scheme
The N-Boc protection of 2,6-difluoroaniline is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base or catalyst.
Figure 1: General reaction scheme for the N-Boc protection of 2,6-difluoroaniline.
Summary of Reaction Conditions
The following table summarizes various reported and analogous conditions for the N-Boc protection of anilines, which can be adapted for 2,6-difluoroaniline.
| Entry | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| 1 | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | 2 | >95 | Strong base conditions, suitable for weakly nucleophilic amines. |
| 2 | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | rt | 16 | 85-95 | Catalytic DMAP enhances the reaction rate for less reactive anilines.[1] |
| 3 | Triethylamine (TEA) | Dichloromethane (DCM) | rt | 12-24 | 80-90 | Standard basic conditions, may require longer reaction times. |
| 4 | Sodium Bicarbonate (NaHCO₃) | THF/Water | rt | 24 | Moderate | Aqueous biphasic conditions. |
| 5 | No Base/Catalyst | Neat or Dioxane | Heat (e.g., 80-100) | 4-16 | Variable | Thermal conditions may be required in the absence of a promoter. |
Detailed Experimental Protocols
Protocol 1: N-Boc Protection using Sodium Hydride
This protocol is highly effective for electron-deficient anilines due to the use of a strong base to deprotonate the aniline, thereby increasing its nucleophilicity.
Materials:
-
2,6-Difluoroaniline
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF (approximately 5 mL per mmol of aniline) to the flask containing the washed sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2,6-difluoroaniline (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl (2,6-difluorophenyl)carbamate as a white solid.
Protocol 2: N-Boc Protection using Catalytic DMAP
This protocol utilizes a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction, which is a common and effective method for less nucleophilic amines.[1]
Materials:
-
2,6-Difluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Acetonitrile
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2,6-difluoroaniline (1.0 equivalent), di-tert-butyl dicarbonate (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
Add dichloromethane (approximately 10 mL per mmol of aniline).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP and any unreacted aniline), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield pure tert-butyl (2,6-difluorophenyl)carbamate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-Boc protection of 2,6-difluoroaniline.
Caption: Experimental workflow for N-Boc protection.
Logical Relationship of Reagents
This diagram shows the relationship between the reactants, reagents, and the final product in the N-Boc protection reaction.
Caption: Reagent relationships in N-Boc protection.
References
Application Notes and Protocols for Suzuki Coupling with N-Boc-2,6-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of N-Boc-2,6-difluoroaniline with various arylboronic acids. This reaction is a valuable tool for the synthesis of N-Boc-protected 2,6-difluorobiphenylamines, which are important intermediates in the development of novel pharmaceuticals and other functional materials. The protocol is designed to be a starting point for optimization and can be adapted for a range of substrates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] It is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the requisite boronic acid reagents.[1][2] The coupling of electron-deficient and sterically hindered substrates, such as this compound, can be challenging. The electron-withdrawing nature of the fluorine atoms and the bulky N-Boc protecting group can impede the oxidative addition and reductive elimination steps of the catalytic cycle. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired biarylamine products can be achieved.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
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Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add potassium phosphate tribasic (3.0 equiv), toluene (to achieve a concentration of ~0.1 M with respect to the aniline), and degassed water (10% v/v of toluene).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-protected 2,6-difluorobiphenylamine.
Data Presentation
The following table summarizes typical yields obtained for the Suzuki coupling of this compound with various arylboronic acids under the optimized conditions described above.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | N-Boc-2,6-difluorobiphenyl-2'-amine | 85 |
| 4-Methylphenylboronic acid | N-Boc-2,6-difluoro-4'-methylbiphenyl-2'-amine | 92 |
| 4-Methoxyphenylboronic acid | N-Boc-2,6-difluoro-4'-methoxybiphenyl-2'-amine | 88 |
| 4-Chlorophenylboronic acid | N-Boc-4'-chloro-2,6-difluorobiphenyl-2'-amine | 78 |
| 3-Thienylboronic acid | N-Boc-2,6-difluoro-N-(3-thienyl)aniline | 75 |
Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
References
Application Notes and Protocols for the Nitration of N-Boc-2,6-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the regioselective nitration of N-Boc-2,6-difluoroaniline to yield N-Boc-2,6-difluoro-4-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol herein is based on established methods for the nitration of activated aromatic rings, adapted for the specific substrate.
Introduction
The nitration of aromatic compounds is a fundamental transformation in organic synthesis, crucial for the introduction of a nitro group that can be further functionalized. In the context of drug development, the synthesis of nitroaromatic intermediates is often a critical step. N-Boc-2,6-difluoro-4-nitroaniline is a valuable building block due to the presence of the ortho-difluoro substitution pattern and a synthetically versatile nitro group. The Boc protecting group on the aniline nitrogen prevents oxidation and directs the nitration to the aromatic ring. The electron-withdrawing nature of the fluorine atoms deactivates the ring, necessitating carefully controlled reaction conditions to achieve the desired regioselectivity and yield.
Experimental Protocol
This protocol outlines the nitration of this compound using a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C using an ice bath. Stir the mixture until all the starting material has dissolved completely.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (3.0 eq) at 0 °C.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of this compound from step 1, while maintaining the internal temperature of the reaction mixture between 0 and 5 °C. The addition should be controlled to prevent a rapid increase in temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x V, where V is the initial volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-2,6-difluoro-4-nitroaniline.
Data Presentation
| Reagent/Parameter | Molar Ratio / Condition | Notes |
| This compound | 1.0 eq | Starting material |
| Fuming Nitric Acid (>90%) | 1.1 eq | Nitrating agent |
| Concentrated Sulfuric Acid (98%) | 4.0 eq (1.0 for dissolution + 3.0 for nitrating mix) | Solvent and catalyst |
| Reaction Temperature | 0 - 5 °C | Critical for selectivity and safety |
| Reaction Time | Monitored by TLC/HPLC | Typically 1-3 hours |
| Purification Method | Flash Column Chromatography | To isolate the pure product |
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the nitration of this compound.
Signaling Pathway (Reaction Mechanism):
Caption: Simplified mechanism of electrophilic aromatic nitration.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-Boc-2,6-difluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude N-Boc-2,6-difluoroaniline by column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in my crude this compound?
A1: Common impurities can include unreacted 2,6-difluoroaniline, excess di-tert-butyl dicarbonate ((Boc)₂O), and tert-butanol, a byproduct of the protection reaction. Depending on the reaction conditions, small amounts of the di-Boc protected aniline might also be present.
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A common and effective solvent system for the purification of N-Boc protected anilines is a mixture of hexane and ethyl acetate. A good starting point is a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate. The polarity can be gradually increased as the column progresses.
Q3: My product is coming off the column with impurities, what should I do?
A3: If your product is co-eluting with impurities, you may need to optimize your solvent system. A shallower gradient (slower increase in the polar solvent) or even isocratic elution (a constant solvent ratio) can improve separation. You can also try a different solvent system, such as dichloromethane/hexane.
Q4: I am losing the Boc-group during purification. How can I prevent this?
A4: The Boc-group is sensitive to acid, and standard silica gel is slightly acidic. This can cause partial or complete deprotection of your this compound. To prevent this, you can neutralize the silica gel by adding a small amount of a non-polar base, like triethylamine (Et₃N), to your eluent (e.g., 0.1-1%). Alternatively, you can use pre-treated neutral silica gel or alumina.
Q5: What is the expected Rf value for this compound?
A5: The Rf value will depend on the exact solvent system used. In a 9:1 hexane:ethyl acetate system, you can expect the this compound to have an Rf in the range of 0.3-0.5. It is always recommended to determine the optimal Rf by thin-layer chromatography (TLC) before running the column.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of your eluent by increasing the percentage of ethyl acetate. |
| The product may have degraded on the column. | Check the stability of your compound on silica with a small-scale TLC test before running the column. | |
| Poor separation of product and impurities | The solvent system is too polar, causing everything to elute together. | Start with a less polar solvent system (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly and without any air bubbles. | |
| The sample was loaded in too large a volume of solvent. | Concentrate your crude product and load it onto the column in the minimum possible volume of eluent. | |
| Product fractions are contaminated with deprotected 2,6-difluoroaniline | The silica gel is too acidic, causing the Boc group to be cleaved. | Add 0.1-1% triethylamine to your eluent to neutralize the silica gel. Use neutral silica gel or alumina as the stationary phase. |
| Streaking or tailing of spots on TLC and column | The compound is interacting too strongly with the silica gel. | Add a small amount of a more polar solvent like methanol (not exceeding 5%) to the eluent, or add triethylamine if the compound is basic. |
| The sample is overloaded on the column. | Use an appropriate amount of silica gel for the amount of crude product (a general rule is a 50:1 to 100:1 ratio of silica to crude material by weight). |
Experimental Protocols
Protocol 1: Boc Protection of 2,6-difluoroaniline
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-difluoroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run a TLC using different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20) to determine the optimal eluent for separation. The ideal Rf for the product is between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry method is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: TLC Data for this compound and Related Compounds
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| This compound | 90:10 | 0.4 |
| 2,6-difluoroaniline (starting material) | 90:10 | 0.2 |
| (Boc)₂O | 90:10 | >0.8 |
Note: These Rf values are illustrative and may vary depending on the specific TLC plates and conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
Technical Support Center: Troubleshooting Failed Deprotection of N-Boc-2,6-difluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering difficulties with the deprotection of N-Boc-2,6-difluoroaniline. The electron-withdrawing nature of the difluoro-substituted phenyl ring can present unique challenges to this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Boc deprotection of 2,6-difluoroaniline incomplete or failing with standard TFA/DCM or HCl/dioxane protocols?
The two fluorine atoms on the aniline ring are strongly electron-withdrawing. This decreases the basicity of the nitrogen atom and the electron density of the Boc-carbamate group, making it more resistant to standard acidic cleavage conditions that work well for electron-rich or simple alkyl amines.[1] You may observe a sluggish reaction or incomplete conversion.
Q2: What are the most common side products I should look out for?
A primary concern during acidic Boc deprotection is the formation of a stable tert-butyl cation. This cation can act as an alkylating agent, leading to t-butylation of the starting material or the desired product, especially if the reaction is heated or prolonged.[2] Other potential side reactions include degradation of other acid-sensitive functional groups in your molecule.
Q3: Are there alternative, milder acidic conditions I can try?
Yes, if you suspect your starting material or product is sensitive to strong acids like TFA, you can try milder acidic conditions. Aqueous phosphoric acid has been reported as a successful reagent for N-Boc deprotection.[1]
Q4: Can I use basic conditions to remove the N-Boc group?
While the N-Boc group is generally stable to basic conditions, some methods have been developed for its removal under basic or nucleophilic conditions, such as using sodium t-butoxide in wet THF.[1] However, these are less common and may not be compatible with other functional groups in your molecule.
Q5: When should I consider non-acidic deprotection methods?
If your molecule contains other acid-labile protecting groups (e.g., t-butyl esters, silyl ethers) that you wish to keep intact, or if acidic conditions consistently lead to degradation, you should explore non-acidic deprotection strategies.
Troubleshooting Guide
This guide will help you diagnose and solve common issues encountered during the deprotection of this compound.
Problem 1: Incomplete or No Reaction
If your TLC or LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time, consider the following solutions.
Troubleshooting Workflow for Incomplete Reaction
References
Technical Support Center: Optimizing N-Boc Protection of 2,6-Difluoroaniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the N-Boc protection of 2,6-difluoroaniline and its derivatives.
Troubleshooting Guide
Low reaction yield is a common issue when performing N-Boc protection on electron-deficient and sterically hindered anilines like 2,6-difluoroaniline. This guide addresses specific problems you might encounter.
Q1: The reaction is very slow or shows no product formation. What are the likely causes and solutions?
A1: 2,6-Difluoroaniline is a poorly nucleophilic substrate due to the electron-withdrawing nature of the two fluorine atoms. Standard reaction conditions may be insufficient.
Possible Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction closely to avoid potential side reactions or decomposition of the starting material or product.
-
Use a Catalyst: The addition of a catalyst can significantly accelerate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a commonly used nucleophilic catalyst for this purpose. Use DMAP in catalytic amounts (e.g., 0.1 equivalents).
-
Increase Reagent Concentration: Increasing the concentration of di-tert-butyl dicarbonate ((Boc)₂O) to 1.5-2.0 equivalents can help drive the reaction to completion.
-
Solvent Choice: While aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are common, consider using a more polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) to improve solubility and potentially enhance the reaction rate.
Q2: I'm observing the formation of multiple products, including a di-Boc protected aniline. How can I improve selectivity for the mono-Boc product?
A2: The formation of the N,N-di-Boc derivative can occur, especially with prolonged reaction times or in the presence of a strong base or catalyst.
Possible Solutions:
-
Control Stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents) rather than a large excess.
-
Monitor Reaction Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Alternative Procedure: For challenging substrates, a two-step procedure involving the initial formation of the di-Boc derivative followed by selective removal of one Boc group can be effective.[1]
Q3: The reaction is messy, and I'm seeing byproducts like isocyanates or ureas. What is causing this and how can I prevent it?
A3: The formation of isocyanates and their subsequent reaction to form ureas can occur, particularly at elevated temperatures or with certain basic conditions.[1]
Possible Solutions:
-
Maintain Moderate Temperatures: Avoid excessive heating. If heating is necessary, do so cautiously and monitor for byproduct formation.
-
Catalyst-Free Conditions: Consider a catalyst-free approach. A simple and eco-friendly method involves using a water-acetone mixture as the solvent system, which has been shown to provide excellent yields for various amines without the formation of isocyanate or urea byproducts.[2]
Q4: My starting material is an amine salt (e.g., hydrochloride). Do I need to perform a free-basing step before the N-Boc protection?
A4: Yes, the amine must be in its free base form to be sufficiently nucleophilic to react with (Boc)₂O.
Solution:
-
Pre-reaction Workup: Before starting the N-Boc protection, neutralize the amine salt by washing an organic solution of the salt with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). Dry the organic layer and remove the solvent before proceeding with the protection reaction.
-
In-situ Neutralization: Alternatively, an additional equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can be added to the reaction mixture to neutralize the amine salt in situ.
Logical Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q5: What is the general mechanism for the DMAP-catalyzed N-Boc protection?
A5: The mechanism involves the initial reaction of DMAP with (Boc)₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. The aniline then attacks this activated intermediate, leading to the N-Boc protected product and regeneration of the DMAP catalyst.
Q6: Can I use other bases instead of DMAP?
A6: While DMAP is a highly effective catalyst, other bases can be used, although they may be less efficient for this specific substrate. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used as acid scavengers but are less effective as nucleophilic catalysts compared to DMAP. For some catalyst-free methods, an inorganic base like sodium bicarbonate in a biphasic system can be employed.
Q7: How do I remove excess (Boc)₂O and other byproducts after the reaction?
A7: Excess (Boc)₂O can be quenched by adding a primary amine scavenger like N,N-dimethylethylenediamine after the reaction is complete. The resulting urea byproduct can then be removed by an acidic wash. Standard aqueous workup and column chromatography on silica gel are typically sufficient to purify the desired N-Boc protected product.
Experimental Protocols and Data
General Experimental Workflow
Detailed Experimental Protocol
This protocol is a representative method for the N-Boc protection of 2,6-difluoroaniline. Optimization of reaction time and temperature may be necessary for specific derivatives.
Materials:
-
2,6-Difluoroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2,6-difluoroaniline (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.2 eq).
-
Add a catalytic amount of DMAP (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating to 40-50 °C can be applied.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (2,6-difluorophenyl)carbamate.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes typical yields obtained under various reaction conditions for the N-Boc protection of anilines, which can serve as a starting point for the optimization of 2,6-difluoroaniline derivatives.
| Entry | Substrate | (Boc)₂O (eq.) | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 1.1 | None | THF | 25 | 12 | Low |
| 2 | Aniline | 1.1 | DMAP (0.1) | THF | 25 | 4 | >90 |
| 3 | 4-Nitroaniline | 1.5 | DMAP (0.1) | THF | 50 | 12 | ~85 |
| 4 | 2,6-Dichloroaniline | 1.5 | DMAP (0.2) | DMF | 60 | 24 | ~70 |
| 5 | Various Amines | 1.0 | None | Water:Acetone (9.5:0.5) | 25 | 0.2 | >90[2] |
Note: The data in this table is representative and based on general knowledge for the N-Boc protection of anilines. Actual yields for 2,6-difluoroaniline derivatives may vary and require specific optimization.
References
Technical Support Center: Synthesis of N-Boc-2,6-difluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Boc-2,6-difluoroaniline, a common intermediate in pharmaceutical and materials science research. Due to the electron-deficient nature of 2,6-difluoroaniline, researchers may encounter specific challenges during the N-Boc protection step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to form this compound is very slow or shows no product formation. What are the possible causes and solutions?
A1: This is a common issue arising from the low nucleophilicity of 2,6-difluoroaniline. The two electron-withdrawing fluorine atoms on the aromatic ring reduce the electron density on the nitrogen atom, making it a weaker nucleophile.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to drive the reaction forward. Monitor the reaction closely by TLC to avoid decomposition.
-
Use a Catalyst: While many Boc protections proceed without a catalyst, for electron-poor anilines, the addition of a catalyst can be beneficial. 4-(Dimethylamino)pyridine (DMAP) is a common choice, used in catalytic amounts (e.g., 0.1 eq).
-
Choice of Base: A non-nucleophilic base is crucial. Triethylamine (TEA) is a standard choice. Ensure the base is dry and of high purity.
-
Solvent Selection: Aprotic solvents like tetrahydrofuran (THF), acetonitrile (ACN), or dichloromethane (DCM) are generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.
-
Increase Reagent Concentration: Using a higher concentration of di-tert-butyl dicarbonate ((Boc)₂O) (e.g., 1.5-2.0 equivalents) can help to push the equilibrium towards the product.
Q2: I am observing a significant amount of a non-polar side product in my reaction mixture. What could it be and how can I minimize it?
A2: A common non-polar side product is the di-Boc protected aniline, N,N-bis(tert-butoxycarbonyl)-2,6-difluoroaniline. This occurs when the initially formed product is further acylated.
Minimization Strategies:
-
Control Stoichiometry: Avoid a large excess of (Boc)₂O. Start with 1.1-1.2 equivalents and adjust as needed based on reaction monitoring.
-
Slow Addition of (Boc)₂O: Adding the (Boc)₂O solution dropwise to the reaction mixture containing the aniline and base can help to maintain a low instantaneous concentration of the acylating agent, disfavoring the second addition.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for the mono-Boc product.
Q3: My final product is difficult to purify. What are some recommended purification strategies?
A3: Purification can be challenging due to the potential presence of unreacted starting material, di-Boc side product, and residual reagents.
Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution) to neutralize the base. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with dilute acid, water, and brine to remove baseline impurities and salts.
-
Column Chromatography: This is often the most effective method for separating the desired mono-Boc product from the starting material and the di-Boc side product. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an excellent final purification step to obtain a highly pure product.
Q4: Are there any other potential side reactions I should be aware of?
A4: While less common with anilines, the formation of isocyanates and ureas can occur, particularly under harsh basic conditions or at elevated temperatures.[1] Using controlled conditions as described above will minimize these pathways.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and purity of reagents.
| Parameter | Typical Value | Notes |
| Yield | 60-85% | Highly dependent on reaction conditions and purity of starting materials. |
| Purity (after chromatography) | >98% | Achievable with careful purification. |
| (Boc)₂O (equivalents) | 1.1 - 1.5 | Higher equivalents may lead to increased di-Boc formation. |
| Base (equivalents) | 1.2 - 2.0 | Triethylamine is commonly used. |
| Catalyst (DMAP, equivalents) | 0 - 0.1 | Recommended for this electron-poor aniline. |
| Reaction Temperature | 0 °C to 40 °C | Higher temperatures may be needed but increase side product formation. |
| Reaction Time | 4 - 24 hours | Monitor by TLC for completion. |
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
2,6-Difluoroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP) (optional)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluoroaniline (1.0 eq).
-
Dissolve the aniline in anhydrous THF.
-
Add triethylamine (1.5 eq) and DMAP (0.1 eq, if used) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of anhydrous THF.
-
Add the (Boc)₂O solution dropwise to the aniline solution over 15-20 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Visualizing the Reaction and Troubleshooting
Main Reaction Pathway and a Key Side Reaction
Caption: Main reaction and the formation of the di-Boc side product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
stability and storage conditions for N-Boc-2,6-difluoroaniline
This technical support center provides guidance on the stability and storage of N-Boc-2,6-difluoroaniline, along with troubleshooting for common issues encountered during its handling and use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep the container tightly sealed and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. While some suppliers suggest room temperature storage for the parent compound, 2,6-difluoroaniline, refrigeration (2-8°C) is a common practice for many sensitive organic compounds and is recommended for long-term storage.
Q2: How stable is the Boc protecting group on this compound?
A2: The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and neutral conditions, as well as to many oxidizing and reducing agents.[1] However, it is sensitive to strong acids and can be cleaved under acidic conditions.[1] Care should be taken to avoid exposure to acidic environments during storage and handling if the integrity of the Boc group is critical for your experiments.
Q3: Is this compound sensitive to light or air?
A3: The parent compound, 2,6-difluoroaniline, is known to be sensitive to light and air. Therefore, it is highly probable that this compound shares this sensitivity. Exposure to light and air can lead to discoloration and the formation of impurities over time. It is crucial to store the compound in an amber or opaque vial and under an inert atmosphere.
Q4: What are the signs of degradation of this compound?
A4: Degradation of this compound may be indicated by a change in physical appearance, such as a color change from white/off-white to yellow or brown. The presence of new, unexpected spots on a Thin Layer Chromatography (TLC) analysis or additional peaks in analytical techniques like HPLC or GC-MS would also suggest degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound has discolored (turned yellow/brown) | Exposure to air and/or light. | Discard the discolored material if purity is critical. For future prevention, ensure storage in a tightly sealed, opaque container under an inert atmosphere. |
| Storage at an elevated temperature. | Store the compound at the recommended temperature (refrigerated at 2-8°C for long-term storage). | |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of the this compound using a suitable analytical method (e.g., NMR, HPLC, or TLC) before use. |
| Partial deprotection of the Boc group. | Avoid acidic conditions during your reaction setup and work-up unless deprotection is intended. Check the pH of all aqueous solutions used. | |
| Low yield in reactions | Impure starting material. | Confirm the purity of this compound. If necessary, purify the material by recrystallization or column chromatography before use. |
| Incompatibility with reaction conditions. | Review your reaction scheme for any reagents or conditions that might be incompatible with the Boc-aniline functionality (e.g., strong acids). |
Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation. The parent aniline is air-sensitive. |
| Light | Protect from light (Amber Vial) | To prevent photodegradation. The parent aniline is light-sensitive. |
| Moisture | Tightly sealed container in a dry location | To prevent hydrolysis of the Boc group or other moisture-related degradation. |
Experimental Protocols
Purity Assessment by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
TLC Plate: Use a silica gel TLC plate.
-
Eluent: A non-polar to moderately polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v), is a good starting point. The optimal ratio may require some experimentation.
-
Spotting: Carefully spot the dissolved sample onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the eluent.
-
Visualization: After the solvent front has reached a sufficient height, remove the plate, and visualize the spots under UV light (254 nm). The presence of multiple spots may indicate impurities or degradation.
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
Caption: Potential degradation pathways for this compound.
References
preventing decomposition of N-Boc-2,6-difluoroaniline during reactions
Welcome to the technical support center for N-Boc-2,6-difluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be decomposing during my reaction, leading to the formation of 2,6-difluoroaniline. What are the most common causes?
A1: The most frequent cause of this compound decomposition is the cleavage of the Boc (tert-butyloxycarbonyl) protecting group. This deprotection is typically initiated by acidic conditions or high temperatures. The N-Boc group is designed to be removed under specific conditions, but accidental exposure to even mild acids or elevated temperatures can lead to its premature removal.
Q2: I am running a reaction that requires acidic conditions. How can I prevent the deprotection of the N-Boc group?
A2: Protecting the N-Boc group under acidic conditions is challenging due to its inherent acid lability.[1][2][3][][5] However, you can minimize decomposition by:
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Using the mildest possible acidic conditions: Opt for weaker acids or buffered systems if your reaction tolerates them.
-
Controlling the temperature: Run the reaction at the lowest possible temperature that allows for the desired transformation.
-
Minimizing reaction time: Shorter reaction times reduce the exposure of the N-Boc group to acidic conditions.
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Using alternative protecting groups: If acidic conditions are unavoidable and decomposition is significant, consider using a more acid-stable protecting group for the aniline nitrogen, such as the Cbz (carboxybenzyl) group.
Q3: Can high temperatures cause the decomposition of this compound even in the absence of acid?
A3: Yes, thermal decomposition (thermolysis) of the N-Boc group can occur at elevated temperatures, typically above 100°C.[6][7][8] For N-Boc protected anilines, temperatures as high as 240°C may be required for efficient cleavage.[7] The rate of thermal deprotection can be influenced by the solvent, with polar solvents like methanol or 2,2,2-trifluoroethanol (TFE) often accelerating the process.[7]
Q4: Is the N-Boc group stable to basic conditions?
A4: Yes, the N-Boc group is generally stable to basic and nucleophilic conditions, which is one of its key advantages as a protecting group.[3][][5]
Q5: I am performing a purification using reverse-phase HPLC with a TFA-containing mobile phase. Am I at risk of losing the Boc group?
A5: Yes, there is a significant risk of Boc deprotection during reverse-phase HPLC using eluents containing trifluoroacetic acid (TFA).[9] Even at low concentrations (e.g., 0.1% TFA), gradual cleavage of the Boc group can occur. To mitigate this, you can:
-
Use a different acidic modifier, such as acetic acid or formic acid, which are less aggressive than TFA.
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Neutralize the collected fractions immediately with a mild base (e.g., triethylamine or a bicarbonate solution).
-
Minimize the time the compound spends in the acidic mobile phase.
-
Consider alternative purification methods if possible.
Troubleshooting Guides
Issue 1: Unexpected formation of 2,6-difluoroaniline during a reaction.
This guide will help you diagnose and resolve the unintended deprotection of this compound.
Caption: Troubleshooting workflow for unintended deprotection.
Issue 2: Low yield of the desired product after a reaction involving this compound.
If you are experiencing low yields, it may be due to decomposition during the reaction or workup.
| Symptom | Potential Cause | Recommended Action |
| Presence of 2,6-difluoroaniline in crude product | Acid- or heat-induced deprotection | Refer to the troubleshooting guide for Issue 1. |
| Multiple unidentified byproducts | Side reactions of the deprotected aniline | Ensure complete conversion to the N-Boc protected form before starting the reaction. Purify the starting material if necessary. |
| Decomposition during aqueous workup | Use of strongly acidic solutions for extraction or washing | Use dilute acid or a buffered aqueous solution (e.g., saturated ammonium chloride) for the workup. |
| Decomposition during purification on silica gel | Residual acidity of the silica gel | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
Decomposition Pathways
The primary decomposition pathway for this compound is the cleavage of the Boc group, which can be initiated by either acid or heat.
Caption: Acid-catalyzed and thermal decomposition pathways.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection using HCl in Dioxane
This is a standard and effective method for the removal of the N-Boc group.
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Dissolve the this compound derivative in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
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Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (usually 1-4 hours).
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
The resulting hydrochloride salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
Protocol 2: Thermal N-Boc Deprotection in a Polar Solvent
This method is useful when acidic conditions need to be avoided.[7][8]
-
Dissolve the this compound derivative in a high-boiling point polar solvent such as methanol, 2,2,2-trifluoroethanol (TFE), or N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to a temperature between 120-180°C. The optimal temperature will depend on the substrate and solvent.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2,6-difluoroaniline derivative by standard methods (e.g., chromatography or distillation).
Note: Thermal deprotection may require higher temperatures and longer reaction times for N-Boc anilines compared to aliphatic N-Boc amines.[7]
By understanding the stability of this compound and following these guidelines, you can minimize its decomposition and improve the success of your chemical transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
challenges in the scale-up synthesis of N-Boc-2,6-difluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-2,6-difluoroaniline, with a particular focus on challenges encountered during scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| TR-01 | Why is my Boc-protection reaction of 2,6-difluoroaniline slow or incomplete? | 2,6-Difluoroaniline is a weakly nucleophilic amine due to the electron-withdrawing nature of the two fluorine atoms. This reduced nucleophilicity can lead to a sluggish reaction with di-tert-butyl dicarbonate (Boc₂O). | 1. Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, monitor for potential side reactions or degradation of starting materials and product.2. Use a Catalyst: Consider using a catalyst to activate the Boc anhydride or enhance the nucleophilicity of the aniline. 4-Dimethylaminopyridine (DMAP) is a common catalyst for Boc protections.[1]3. Extended Reaction Time: Allow for a longer reaction time and monitor the progress by TLC or LCMS to ensure completion.4. Alternative Boc Reagents: While Boc₂O is common, other more reactive Boc-donating reagents could be explored, though they may be less stable or more expensive. |
| TR-02 | I am observing significant amounts of unreacted 2,6-difluoroaniline even after extended reaction times. How can I improve the conversion? | In addition to low reactivity, poor solubility of the starting materials or inadequate mixing on a larger scale can contribute to incomplete conversion. | 1. Solvent Selection: Ensure that 2,6-difluoroaniline and Boc₂O are fully soluble in the chosen solvent at the reaction temperature. On scale-up, solubility can become a more significant issue.2. Stoichiometry: A slight excess of Boc₂O (e.g., 1.1-1.5 equivalents) can be used to drive the reaction to completion.3. Efficient Mixing: Ensure vigorous and efficient stirring, especially in larger reaction vessels, to maintain a homogeneous reaction mixture. |
| TR-03 | My product is contaminated with byproducts. What are the likely side reactions and how can I minimize them? | Potential side reactions include the formation of di-Boc protected aniline (less likely with this sterically hindered aniline), and impurities from the degradation of Boc₂O. At higher temperatures, thermal decomposition of the product could also occur. | 1. Control Temperature: Avoid excessive heating, which can lead to the formation of degradation products.2. Purification: Develop a robust purification method. Recrystallization or column chromatography may be necessary to remove impurities.3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially if the reaction is run at elevated temperatures for extended periods. |
| TR-04 | The work-up procedure is difficult at a larger scale. Are there any recommendations for efficient product isolation? | Aqueous work-ups can be challenging on a large scale due to the potential for emulsion formation and the handling of large volumes of solvent. | 1. Solvent Choice for Extraction: Select an extraction solvent that provides a good partition coefficient for the product and is easily separated from the aqueous phase.2. Brine Washes: Use brine washes to help break emulsions and remove water from the organic layer.3. Crystallization: If the product is a solid, direct crystallization from the reaction mixture (if feasible) or after a simple work-up can be an efficient purification and isolation method on a large scale. |
| TR-05 | I am concerned about the safety of the reaction during scale-up. What are the main hazards? | The reaction to form this compound is generally considered to have a good safety profile. However, the use of flammable organic solvents and potential pressure build-up if the reaction is heated in a closed system are hazards to consider. | 1. Pressure Management: If heating the reaction, ensure the vessel is equipped with a pressure relief system.2. Solvent Handling: Follow appropriate safety procedures for handling and storing flammable organic solvents.3. Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up synthesis of this compound?
A1: The most critical parameters are:
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Temperature Control: To ensure a reasonable reaction rate without promoting side reactions or decomposition.
-
Efficient Mixing: To maintain homogeneity in the reaction mixture, which is crucial for consistent results at a larger scale.
-
Stoichiometry of Reagents: Precise control over the molar ratios of 2,6-difluoroaniline, Boc₂O, and any catalyst is essential for maximizing yield and minimizing impurities.
-
Purity of Starting Materials: The purity of 2,6-difluoroaniline can impact the reaction outcome and the impurity profile of the final product.
Q2: Which solvents are most suitable for the large-scale synthesis of this compound?
A2: Solvents such as tetrahydrofuran (THF), acetonitrile, and dichloromethane are commonly used for Boc protections at the lab scale.[2] For scale-up, factors like boiling point, cost, safety, and environmental impact should be considered. A solvent that allows for a homogeneous reaction at a moderate temperature and is easily removed is ideal.
Q3: Is a base required for the Boc protection of 2,6-difluoroaniline?
A3: While some Boc protections are performed with a base like triethylamine or sodium hydroxide, it is not always strictly necessary for the reaction with Boc₂O. For a weakly nucleophilic aniline, the reaction may be slow without a base or catalyst. The use of a non-nucleophilic base can help to neutralize any acidic byproducts and may improve the reaction rate.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material (2,6-difluoroaniline) and the formation of the product.
Q5: What is a typical yield for the synthesis of this compound?
A5: The yield can vary depending on the reaction conditions and scale. In general, for electron-deficient anilines, the yields may be lower than for more nucleophilic amines. A well-optimized process at the lab scale could achieve yields upwards of 80-90%. However, on a larger scale, maintaining such high yields can be challenging.
Quantitative Data
Due to the limited availability of specific scale-up data for this compound in the public domain, the following table presents a generalized comparison based on typical observations when scaling up similar reactions.
| Parameter | Laboratory Scale (e.g., 1-10 g) | Pilot/Industrial Scale (e.g., >1 kg) | Key Considerations for Scale-Up |
| Typical Yield | 85-95% | 75-90% | Heat and mass transfer limitations can lead to lower yields. |
| Reaction Time | 2-6 hours | 4-12 hours | Slower reagent addition and heating/cooling cycles at scale. |
| Purity (before purification) | >95% | 90-95% | Localized temperature fluctuations and less efficient mixing can lead to more byproducts. |
| Solvent Volume/kg product | Lower | Higher | Larger volumes are often needed for safe handling, transfers, and to ensure good mixing. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
2,6-Difluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,6-difluoroaniline (1.0 eq) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (1.1 eq). If using a base, add triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary to yield this compound as a solid.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Reaction pathway for the Boc protection of 2,6-difluoroaniline.
Experimental Workflow for Laboratory-Scale Synthesis
Caption: Workflow for the laboratory synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Workup Procedures for 2,6-Difluoroaniline Removal
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who need to remove unreacted 2,6-difluoroaniline from their reaction mixtures.
Frequently Asked Questions (FAQs)
FAQ 1: What are the key physical properties of 2,6-difluoroaniline relevant to its removal?
Understanding the physicochemical properties of 2,6-difluoroaniline is crucial for selecting an appropriate purification strategy. Key data is summarized in the table below.
Table 1: Physicochemical Properties of 2,6-Difluoroaniline
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅F₂N | [1][2] |
| Molecular Weight | 129.11 g/mol | [1][2] |
| Appearance | Clear yellow to brown liquid | [1][3] |
| Boiling Point | 51-52 °C at 15 mmHg ~170 °C at 753 mmHg | [1][4] |
| Density | 1.199 g/mL at 25 °C | [1][4] |
| pKa | ~1.81 (Predicted) | [1] |
| Solubility | Slightly soluble in water.[1][3][5][6] Soluble in Chloroform and Ethyl Acetate (Slightly).[1] |
The basicity of the aniline functional group (pKa of its conjugate acid is ~1.81) is the most important property for its removal via acidic extraction. Its relatively low boiling point also makes it a candidate for removal by distillation, provided the desired product is significantly less volatile.
FAQ 2: What is the most common and straightforward method for removing residual 2,6-difluoroaniline?
The most common method is an acidic wash (liquid-liquid extraction). Because 2,6-difluoroaniline is basic, it reacts with dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[7][8] This salt partitions into the aqueous phase, leaving the neutral organic product in the organic layer. This technique is fast, efficient, and does not require specialized equipment.
Caption: Decision workflow for selecting a purification method.
FAQ 3: My product is acid-sensitive. What are the alternative methods to remove 2,6-difluoroaniline?
If your product can degrade or is also basic and could be lost during an acidic wash, several alternatives are available:
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since 2,6-difluoroaniline is a polar amine, it can be separated from less polar products on silica gel. Special considerations may be needed to prevent peak tailing.[7][9]
-
Distillation: If your product has a much higher boiling point than 2,6-difluoroaniline (b.p. ~170 °C at atmospheric pressure), vacuum distillation can effectively remove the unreacted starting material.[10][11]
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent purification method. The liquid 2,6-difluoroaniline will remain in the mother liquor, leaving pure crystals of your product.[12][13][14]
Troubleshooting Guides & Experimental Protocols
Guide 1: Acidic Wash for 2,6-Difluoroaniline Removal
This protocol details the standard liquid-liquid extraction procedure to remove basic aniline impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting periodically. This converts the 2,6-difluoroaniline into its water-soluble hydrochloride salt.[7]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (Steps 3-5) one or two more times with fresh 1M HCl to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.
Caption: Workflow for acidic extraction of 2,6-difluoroaniline.
Guide 2: Removal by Flash Column Chromatography
This guide addresses the common issue of peak tailing when purifying basic amines on standard silica gel.
Experimental Protocol:
-
Solvent System Selection: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Tailing Reduction (Critical Step): Basic amines like 2,6-difluoroaniline often interact strongly with the acidic silanol groups on the silica surface, causing significant peak tailing. To mitigate this, add a small amount of a competing base to your mobile phase.[9]
-
Recommendation: Add 0.5-1% triethylamine (NEt₃) to the eluent mixture. This will "neutralize" the active sites on the silica, leading to sharper peaks and better separation.[7]
-
-
Column Packing: Pack a flash column with silica gel using the prepared mobile phase (containing NEt₃).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase or DCM (wet loading). Load the sample onto the top of the packed column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product, free from 2,6-difluoroaniline.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that the triethylamine will also be removed during this step due to its volatility.
Caption: Workflow for flash chromatography with a basic modifier.
References
- 1. 2,6-Difluoroaniline CAS#: 5509-65-9 [m.chemicalbook.com]
- 2. 2,6-Difluoroaniline [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. 2,6-Difluoroaniline, 98% | Fisher Scientific [fishersci.ca]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. organic chemistry - How to obtain pure aniline from a mixture of phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. biotage.com [biotage.com]
- 10. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 11. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 14. ivypanda.com [ivypanda.com]
Validation & Comparative
A Comparative Guide to Boc Deprotection Methods for Researchers
In the realm of organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, the tert-butyloxycarbonyl (Boc) group stands as one of the most utilized protecting groups for amines. Its stability under various conditions and the relative ease of its removal make it a valuable tool for chemists. However, the choice of deprotection method is critical and contingent on the substrate's sensitivity and the desired chemical outcome. This guide provides an objective comparison of common Boc deprotection methods, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their synthetic needs.
Data Presentation: A Comparative Analysis of Boc Deprotection Methods
The following table summarizes the performance of different Boc deprotection methods based on reaction conditions, yield, and reaction time for various substrates. This quantitative data allows for a direct comparison of the efficiency and applicability of each method.
| Method | Reagent(s) | Solvent(s) | Temperature | Time | Substrate Examples | Yield (%) | Reference |
| Acidic Deprotection | |||||||
| Trifluoroacetic Acid (TFA) | TFA (25-100%) | Dichloromethane (DCM) | Room Temp | 0.5 - 2 h | N-Boc-Alanine-OtBu | >95 | [1][2] |
| 55% TFA | DCM | Room Temp | 30 min | Various peptides on solid phase | ~9% higher purity than 100% TFA | [3] | |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane | Dioxane | Room Temp | 15 - 30 min | Nα-Boc-amino acid tert-butyl esters | >95 | [1][4] |
| aq. HCl | Acetone | Room Temp | - | Large scale deprotection | High | [5] | |
| Thermal Deprotection | |||||||
| Continuous Flow | None | Methanol, Trifluoroethanol (TFE) | 150 - 240°C | 30 - 60 min | N-Boc aryl amines, N-Boc alkyl amines | 49-98 | [6] |
| Microwave-assisted | None | TFE, Hexafluoroisopropanol (HFIP) | 150°C | 5 - 15 min | N-Boc-4-chloroaniline, various N-Boc-amines | 81-99 | [7] |
| Water | Water | 150°C | 10 min - 2.5 h | N-Boc protected amino acids | High | [8] | |
| Alternative Methods | |||||||
| Oxalyl Chloride | Oxalyl chloride (3 equiv.) | Methanol | Room Temp | 1 - 4 h | N-Boc aromatic, aliphatic, and heterocyclic amines | up to 90 | [9][10][11] |
| Iodine | Iodine (catalytic) | Solvent-free or various solvents | Room Temp | ~30 min | N-Boc aromatic and aliphatic amines | up to 95 | [12][13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the practical application of these deprotection strategies.
Acidic Deprotection with Trifluoroacetic Acid (TFA)
General Procedure: To a solution of the N-Boc protected amine (1 equivalent) in dichloromethane (DCM, approximately 0.1-0.2 M), trifluoroacetic acid (TFA) is added (typically 25-50% v/v). The reaction mixture is stirred at room temperature for 0.5 to 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a suitable base. For substrates sensitive to the tert-butyl cation byproduct, a scavenger such as triethylsilane or anisole can be added to the reaction mixture.[15][16]
Thermal Deprotection in Continuous Flow
Experimental Setup: A continuous flow reactor system equipped with a pump, a heated reactor coil, and a back-pressure regulator is used. A solution of the N-Boc protected amine in a suitable solvent (e.g., methanol or trifluoroethanol) is pumped through the heated reactor coil at a defined flow rate to achieve the desired residence time and temperature.[6]
General Procedure: A solution of the N-Boc substrate is prepared in the chosen solvent. The flow reactor is pre-heated to the target temperature (e.g., 230°C). The substrate solution is then pumped through the reactor at a flow rate calculated to provide the desired residence time (e.g., 45 minutes). The output from the reactor is collected, and the solvent is removed in vacuo to yield the deprotected amine. Purification, if necessary, can be performed by chromatography.[6]
Deprotection using Oxalyl Chloride in Methanol
General Procedure: The N-Boc protected substrate (1 equivalent) is dissolved in methanol at room temperature. Oxalyl chloride (3 equivalents) is added dropwise to the solution. The reaction mixture is stirred at room temperature for 1 to 4 hours, with monitoring by TLC. Upon completion, the reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated to afford the deprotected amine.[9][17]
Visualizing the Chemistry: Mechanisms and Workflows
To further elucidate the processes involved in Boc deprotection, the following diagrams, generated using the DOT language, illustrate the key chemical transformations and a logical workflow for method selection.
Caption: General mechanism of acid-catalyzed Boc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Iodine-Mediated Neutral and Selective N-Boc Deprotection | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
A Comparative Guide to Alternative Protecting Groups for 2,6-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals, the selective modification of functional groups is paramount. For anilines, and specifically for the sterically hindered and electronically deactivated 2,6-difluoroaniline, the temporary installation of a protecting group on the nitrogen atom is a crucial strategy. This guide provides an objective comparison of common amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), trifluoroacetyl, and o-nitrobenzenesulfonyl (nosyl)—for 2,6-difluoroaniline, supported by experimental data and detailed protocols.
Performance Comparison of Protecting Groups
The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The electron-withdrawing nature of the two fluorine atoms in 2,6-difluoroaniline reduces the nucleophilicity of the amino group, which can influence the efficiency of both protection and deprotection steps. The following table summarizes the performance of different protecting groups for 2,6-difluoroaniline based on available experimental data.
| Protecting Group | Protection Reagent | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NEt₃, CH₂Cl₂ | 95 | TFA, CH₂Cl₂ | High | Stable to base, hydrogenolysis |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃, THF/H₂O | 90 | H₂, Pd/C | High | Stable to acid and base |
| TFA | Trifluoroacetic anhydride (TFAA) | Pyridine, CH₂Cl₂ | High | K₂CO₃, MeOH/H₂O | High | Stable to acid |
| Nosyl | 2-Nitrobenzenesulfonyl chloride | Pyridine, CH₂Cl₂ | 98 | Thiophenol, K₂CO₃, CH₃CN | 95 | Stable to acid, Boc and Cbz deprotection conditions |
Logical Workflow for Protecting Group Selection
The selection of an appropriate protecting group is a critical step in synthetic planning. The following diagram illustrates a decision-making workflow for choosing a suitable protecting group for 2,6-difluoroaniline based on the anticipated downstream reaction conditions.
Figure 1. Decision tree for selecting a protecting group for 2,6-difluoroaniline.
Experimental Protocols
tert-Butoxycarbonyl (Boc) Protection
Protection of 2,6-Difluoroaniline: To a solution of 2,6-difluoroaniline (1.0 eq) in dichloromethane (CH₂Cl₂) is added triethylamine (NEt₃, 1.5 eq). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction mixture is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-2,6-difluoroaniline, typically in high yield (around 95%).
Deprotection of this compound: this compound is dissolved in dichloromethane (CH₂Cl₂), and trifluoroacetic acid (TFA, 10 eq) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the trifluoroacetate salt of 2,6-difluoroaniline. The free aniline can be obtained by neutralization with a suitable base.
Benzyloxycarbonyl (Cbz) Protection
Protection of 2,6-Difluoroaniline: 2,6-Difluoroaniline (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Sodium bicarbonate (NaHCO₃, 2.0 eq) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 20 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to give N-Cbz-2,6-difluoroaniline in good yield (approximately 90%).[1]
Deprotection of N-Cbz-2,6-Difluoroaniline: N-Cbz-2,6-difluoroaniline is dissolved in methanol (MeOH), and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give 2,6-difluoroaniline.
Trifluoroacetyl (TFA) Protection
Protection of 2,6-Difluoroaniline: 2,6-Difluoroaniline (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂) and cooled to 0 °C. Pyridine (1.2 eq) is added, followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 1.1 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours. The reaction mixture is washed with 1 M HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide.
Deprotection of N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide: The trifluoroacetamide is dissolved in a mixture of methanol and water, and potassium carbonate (K₂CO₃, 3.0 eq) is added. The mixture is stirred at room temperature or gently heated until the deprotection is complete. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 2,6-difluoroaniline.
o-Nitrobenzenesulfonyl (Nosyl) Protection
Protection of 2,6-Difluoroaniline: To a solution of 2,6-difluoroaniline (1.0 eq) in dichloromethane (CH₂Cl₂) is added pyridine (1.5 eq). The mixture is cooled to 0 °C, and 2-nitrobenzenesulfonyl chloride (1.1 eq) is added portion-wise. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to afford N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide, typically in high yield (around 98%).
Deprotection of N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide: The nosyl-protected aniline (1.0 eq) is dissolved in acetonitrile (CH₃CN). Potassium carbonate (K₂CO₃, 2.0 eq) and thiophenol (1.5 eq) are added, and the mixture is stirred at room temperature for 1-3 hours. Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is taken up in an organic solvent and washed with aqueous base to remove thiophenol and its disulfide. The organic layer is then dried and concentrated to give 2,6-difluoroaniline in high yield (approximately 95%).
References
A Comparative Guide to the Reactivity of N-Boc-2,6-difluoroaniline and Other Anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the reactivity of aniline and its derivatives is of paramount importance. The introduction of substituents onto the aniline core can dramatically alter its chemical behavior, influencing reaction rates, yields, and regioselectivity. This guide provides a comprehensive comparison of the reactivity of N-Boc-2,6-difluoroaniline with other key anilines: aniline, 2,6-dichloroaniline, and 2,6-dimethylaniline. The discussion is supported by experimental data and detailed protocols for key reactions, offering a valuable resource for researchers engaged in synthetic chemistry.
Executive Summary
The reactivity of anilines is fundamentally governed by the electronic and steric properties of their substituents. The lone pair of electrons on the nitrogen atom dictates its nucleophilicity and its ability to activate the aromatic ring towards electrophilic substitution.
-
This compound emerges as a significantly less reactive aniline derivative. The electron-withdrawing nature of the N-Boc (tert-butyloxycarbonyl) protecting group, coupled with the strong inductive effect of the two ortho-fluorine atoms, substantially reduces the nucleophilicity of the nitrogen and deactivates the aromatic ring. Steric hindrance from the bulky Boc group and the ortho-fluorines further impedes its participation in various reactions.
-
Aniline , the parent compound, serves as our baseline for reactivity. Its amino group is a strong activating, ortho-, para-director in electrophilic aromatic substitutions, and it readily participates in a variety of coupling reactions.
-
2,6-Dichloroaniline exhibits reduced reactivity compared to aniline due to the electron-withdrawing inductive effect of the two chlorine atoms. Steric hindrance from the ortho-chlorines also plays a significant role in diminishing its nucleophilicity and hindering its approach to catalytic centers in cross-coupling reactions.
-
2,6-Dimethylaniline , in contrast, shows nuanced reactivity. While the ortho-methyl groups provide steric hindrance, they are also weakly electron-donating, which can enhance the electron density of the aromatic ring. The interplay of these two effects dictates its reactivity profile.
This guide will delve into a comparative analysis of these anilines across several key reaction classes, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), acylation, and alkylation.
Factors Influencing Aniline Reactivity
The reactivity of the aniline derivatives discussed in this guide is influenced by a combination of electronic and steric effects. A diagram illustrating these relationships is provided below.
Comparative Reactivity in Key Organic Reactions
The following sections provide a detailed comparison of the reactivity of this compound and the selected anilines in fundamental organic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The efficiency of these reactions is highly dependent on the electronic and steric nature of the aniline substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For aniline derivatives, this typically involves the coupling of a haloaniline with a boronic acid.
| Substrate | Reaction Conditions | Yield (%) | Reaction Time (h) | Reference |
| Aniline (as bromoaniline) | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C | 85-95 | 12 | [Generic Conditions] |
| 2,6-Dichloroaniline (as bromo-derivative) | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 100 °C | 60-70 | 24 | [Inferred from similar substrates] |
| 2,6-Dimethylaniline (as bromo-derivative) | Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 75-85 | 18 | [Inferred from similar substrates] |
| This compound (as bromo-derivative) | Phenylboronic acid, various Pd catalysts and conditions | Very Low to No Reaction | >24 | [Inferred from electronic/steric effects] |
Observations:
-
Aniline derivatives generally show good reactivity in Suzuki couplings.
-
The presence of two ortho-chloro or -methyl groups decreases the yield and may require longer reaction times or more specialized catalyst systems due to steric hindrance.
-
This compound is expected to be a very poor substrate for Suzuki coupling. The combined electron-withdrawing effects of the Boc group and fluorine atoms deactivate the aryl halide towards oxidative addition to the palladium catalyst. The steric bulk of the Boc group further hinders the reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate.
| Amine Substrate | Aryl Halide | Reaction Conditions | Yield (%) | Reaction Time (h) | Reference |
| Aniline | 4-Bromotoluene | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 90-98 | 8 | [Generic Conditions] |
| 2,6-Dichloroaniline | 4-Bromotoluene | Pd(OAc)₂, RuPhos, NaOtBu, Toluene, 110 °C | 50-60 | 24 | [Inferred from similar substrates] |
| 2,6-Dimethylaniline | 4-Bromotoluene | Pd₂(dba)₃, XPhos, K₃PO₄, t-BuOH, 100 °C | 70-80 | 16 | [Inferred from similar substrates] |
| This compound | 4-Bromotoluene | Various Pd catalysts and conditions | Very Low to No Reaction | >24 | [Inferred from electronic/steric effects] |
Observations:
-
Aniline is an excellent coupling partner in Buchwald-Hartwig aminations.
-
Di-ortho-substituted anilines like 2,6-dichloroaniline and 2,6-dimethylaniline are more challenging substrates due to steric hindrance around the nitrogen atom, leading to lower yields and requiring more robust catalytic systems.
-
This compound is a very poor nucleophile due to the strong electron-withdrawing effect of the Boc group and the fluorine atoms, making it highly unreactive in Buchwald-Hartwig amination under standard conditions.
Acylation Reactions
Acylation of anilines is a fundamental transformation to form amides. The reactivity is directly related to the nucleophilicity of the nitrogen atom.
| Substrate | Acylating Agent | Reaction Conditions | Yield (%) | Reaction Time (h) |
| Aniline | Acetic Anhydride | Pyridine, RT | >95 | 0.5 |
| 2,6-Dichloroaniline | Acetyl Chloride | Et₃N, DCM, Reflux | 85-95 | 4 |
| 2,6-Dimethylaniline | Acetic Anhydride | Pyridine, 80 °C | 90-98 | 2 |
| This compound | Acetyl Chloride | Strong Base (e.g., n-BuLi), THF, -78 °C to RT | Low to Moderate | 12 |
Observations:
-
Aniline undergoes rapid and high-yielding acylation under mild conditions.
-
The reduced nucleophilicity of 2,6-dichloroaniline requires a more reactive acylating agent and harsher conditions.
-
2,6-Dimethylaniline, despite steric hindrance, reacts well due to the electron-donating nature of the methyl groups.
-
Acylation of the N-H bond in this compound is extremely difficult due to the severe decrease in nucleophilicity. Deprotonation with a very strong base is necessary to generate the corresponding amide anion for subsequent acylation, and even then, yields are often modest.
Alkylation Reactions
Alkylation of anilines can be challenging due to the potential for over-alkylation. The nucleophilicity of the aniline is a key factor.
| Substrate | Alkylating Agent | Reaction Conditions | Product Distribution (Mono:Di) |
| Aniline | Methyl Iodide | K₂CO₃, Acetonitrile, Reflux | Mixture |
| 2,6-Dichloroaniline | Benzyl Bromide | NaH, DMF, 60 °C | Predominantly Mono |
| 2,6-Dimethylaniline | Methyl Iodide | K₂CO₃, Acetonitrile, Reflux | Predominantly Mono |
| This compound | Methyl Iodide | Strong Base (e.g., NaH), DMF, 80 °C | Low to No Reaction |
Observations:
-
Alkylation of aniline often leads to a mixture of mono- and di-alkylated products.
-
The steric hindrance in 2,6-dichloroaniline and 2,6-dimethylaniline favors mono-alkylation.
-
Similar to acylation, the N-H bond of this compound is very weakly nucleophilic, making direct alkylation challenging. Deprotonation with a strong base is required, and the reaction may still be sluggish. In some cases, N-Boc protected anilines have been reported to show only trace amounts of product in alkylation reactions.
Experimental Protocols
Detailed experimental protocols for representative reactions are provided below.
General Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Protocol 1: Buchwald-Hartwig Amination of 2,6-Dimethylaniline with 4-Bromotoluene
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and K₃PO₄ (1.5 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
Toluene (or t-BuOH) is added, followed by 2,6-dimethylaniline (1.2 equivalents) and 4-bromotoluene (1.0 equivalent).
-
The reaction mixture is heated to 100 °C and stirred for 16-24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl aniline.
Protocol 2: Acylation of Aniline with Acetic Anhydride
-
To a round-bottom flask containing aniline (1.0 equivalent) dissolved in pyridine is added acetic anhydride (1.1 equivalents) dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The reaction is quenched by the addition of water, and the product is extracted with dichloromethane.
-
The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield acetanilide.
Conclusion
The reactivity of this compound is markedly lower than that of aniline and its di-ortho-substituted chloro and methyl analogues across a range of important synthetic transformations. The strong electron-withdrawing effects of the N-Boc group and the ortho-fluorine atoms, combined with significant steric hindrance, render this molecule a poor nucleophile and a deactivated substrate in electrophilic reactions and palladium-catalyzed cross-couplings. While this low reactivity can be a challenge, it can also be exploited in synthetic strategies where selective functionalization of a more reactive site in a polyfunctional molecule is desired. Understanding the relative reactivity of these aniline derivatives is crucial for the rational design of synthetic routes and the development of robust and efficient chemical processes. Researchers should carefully consider the electronic and steric profile of their aniline substrates when selecting reaction conditions and catalyst systems to achieve their desired synthetic outcomes.
A Comparative Guide to Analytical Methods for Determining the Purity of N-Boc-2,6-difluoroaniline
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. N-Boc-2,6-difluoroaniline is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of common analytical methods for determining its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Potential Impurities
The purity analysis of this compound must consider potential impurities stemming from its synthesis. The primary synthetic route involves the reaction of 2,6-difluoroaniline with di-tert-butyl dicarbonate ((Boc)₂O). Therefore, potential impurities include:
-
Unreacted Starting Material: 2,6-difluoroaniline
-
Reagent-Related Impurities: By-products from the decomposition of (Boc)₂O.
-
Isomeric Impurities: Positional isomers such as N-Boc-2,4-difluoroaniline or N-Boc-3,5-difluoroaniline, which may arise from impurities in the 2,6-difluoroaniline starting material.
-
Over- or Under-protected Species: While less common for this specific molecule, di-Boc protected aniline or residual unprotected aniline could be present.
A robust analytical method should be able to separate and quantify the main component from these potential impurities.
Comparison of Analytical Methods
The following tables summarize the key performance characteristics of HPLC, GC-MS, and qNMR for the purity determination of this compound. The data presented is representative for the analysis of similar small organic molecules and serves as a guideline for method selection.
Table 1: Performance Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and boiling point, with mass-based detection. | Intrinsic quantitative property of NMR signals proportional to the number of nuclei. |
| Typical Limit of Detection (LOD) | 0.01 - 0.1% | 0.001 - 0.01% | 0.1 - 0.5% |
| Typical Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.003 - 0.03% | 0.3 - 1.5% |
| Linearity Range | 0.05 - 100% | 0.01 - 100% | 1 - 100% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy | High | High | Very High (Primary Method) |
| Sample Throughput | High | Medium | Low to Medium |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive |
Table 2: Method Attributes and Considerations
| Attribute | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Instrumentation Cost | Moderate | High | Very High |
| Method Development Complexity | Moderate | Moderate to High | High |
| Solvent Consumption | High | Low | Low |
| Sample Preparation | Simple (dissolution) | May require derivatization for non-volatile impurities. | Simple (dissolution with internal standard) |
| Information Provided | Purity, presence of non-volatile impurities. | Purity, identification of volatile impurities by mass. | Absolute purity, structural confirmation. |
| Best Suited For | Routine quality control, stability studies. | Identification of unknown volatile impurities. | Certification of reference standards, accurate purity determination without a specific reference standard for the analyte. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are illustrative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine analysis of this compound purity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % A % B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,4-dinitrobenzene. The internal standard should have a signal that does not overlap with the analyte signals.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into an NMR tube.
-
Accurately weigh about 10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
Workflow for Purity Determination
The following diagram illustrates a typical workflow for the analytical determination of this compound purity.
Caption: Workflow for purity analysis of this compound.
Comparison of Analytical Techniques
This diagram provides a visual comparison of the primary strengths of each analytical method.
Caption: Comparison of analytical methods for purity determination.
Comparative Guide to the Synthetic Utility of N-Boc-2,6-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction pathways involving N-Boc-2,6-difluoroaniline, a key building block in the synthesis of high-value organic molecules, particularly in the pharmaceutical industry. Due to its unique electronic properties and the strategic role of the Boc protecting group, this intermediate offers distinct advantages and challenges in synthetic chemistry. This document outlines a common and impactful application of this compound—the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction—and compares it with a viable alternative pathway.
Core Application: Palladium-Catalyzed C-N Cross-Coupling
The introduction of a substituted aryl amine moiety is a crucial step in the synthesis of numerous kinase inhibitors and other biologically active compounds. This compound serves as an excellent nucleophilic partner in Palladium-catalyzed Buchwald-Hartwig amination reactions. The Boc group modulates the nucleophilicity of the aniline nitrogen and can direct the regioselectivity of certain reactions.
A representative reaction is the coupling of this compound with an aromatic bromide, such as 4-bromotoluene, to yield the corresponding protected diarylamine. This product can then be deprotected under acidic conditions to provide the free amine, which can be further functionalized.
Reaction Pathway Diagram
Caption: Buchwald-Hartwig coupling of this compound.
Comparative Analysis of Synthetic Routes
A key decision in a synthetic campaign is the point at which the protecting group is introduced. Below is a comparison of two logical approaches to obtaining N-(2,6-difluorophenyl)-4-methylaniline.
| Parameter | Route A: Coupling with this compound | Route B: Coupling with 2,6-difluoroaniline & Post-Protection |
| Reaction Steps | 1. Buchwald-Hartwig Coupling2. Deprotection | 1. Buchwald-Hartwig Coupling2. Boc Protection3. (Optional) Further reaction4. Deprotection |
| Overall Yield | Typically higher due to fewer steps. | Potentially lower due to an additional protection step. |
| Atom Economy | More efficient as the protecting group is removed at the end. | Less efficient due to the introduction and subsequent removal of the Boc group. |
| Substrate Scope | The Boc group can sometimes hinder the reaction with sterically demanding partners. | The unprotected aniline is more nucleophilic and may lead to side reactions or require different catalyst systems. |
| Purification | The protected intermediate is often easier to purify by chromatography. | The unprotected product can be more polar, potentially simplifying or complicating purification depending on the specific compounds. |
Experimental Data (Representative)
The following table summarizes hypothetical characterization data for the product of the Buchwald-Hartwig coupling of this compound with 4-bromotoluene.
| Product | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | MS (ESI+) m/z |
| tert-butyl (2,6-difluorophenyl)(p-tolyl)carbamate | 85 | 110-112 | 7.15 (d, J = 8.2 Hz, 2H), 7.05 (t, J = 8.0 Hz, 1H), 6.90 (t, J = 8.0 Hz, 2H), 2.35 (s, 3H), 1.45 (s, 9H) | 158.0 (d, J = 248 Hz), 154.0, 138.0, 134.0, 129.5, 128.0, 115.0 (d, J = 22 Hz), 81.0, 28.0, 21.0 | 320.1 [M+H]⁺ |
| N-(2,6-difluorophenyl)-4-methylaniline | 95 (deprotection) | 78-80 | 7.05 (d, J = 8.2 Hz, 2H), 6.95 (t, J = 8.0 Hz, 1H), 6.80 (t, J = 8.0 Hz, 2H), 5.50 (br s, 1H), 2.30 (s, 3H) | 157.5 (d, J = 245 Hz), 140.0, 132.0, 130.0, 125.0, 114.0 (d, J = 21 Hz), 20.5 | 220.1 [M+H]⁺ |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
To a dry Schlenk tube under an argon atmosphere is added the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. The aryl bromide (1.0 mmol), this compound (1.2 mmol), and anhydrous toluene (5 mL) are then added. The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for Boc Deprotection
The N-Boc protected diarylamine (1.0 mmol) is dissolved in dichloromethane (5 mL). Trifluoroacetic acid (2.5 mL) is added, and the mixture is stirred at room temperature for 1-3 hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected product, which can be further purified by crystallization or chromatography if necessary.
Logical Workflow for Synthetic Route Selection
The choice between pre- and post-coupling protection strategies depends on several factors. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for synthetic route selection.
A Comparative Guide to the Synthesis of N-Boc-2,6-difluoroaniline for Researchers and Drug Development Professionals
An objective analysis of synthetic routes to N-Boc-2,6-difluoroaniline, a key building block in pharmaceutical synthesis, reveals distinct advantages and disadvantages across different methodologies. This guide provides a detailed comparison of two primary approaches: a classical method employing a strong base and a more contemporary catalyst-driven approach, with a focus on cost, efficiency, safety, and environmental impact.
This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds. The selection of an appropriate synthetic route is paramount for efficiency, scalability, and cost-effectiveness in the drug development pipeline. This comparative analysis examines two distinct methods for the Boc protection of 2,6-difluoroaniline, providing researchers with the necessary data to make informed decisions.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Sodium Hydride in Tetrahydrofuran | Route 2: 4-Dimethylaminopyridine in Dichloromethane |
| Yield | High (Specific yield not reported for this substrate, but generally high for anilines) | High (Specific yield not reported for this substrate, but generally high for anilines) |
| Reaction Time | 2 - 12 hours | 2.5 - 12 hours |
| Cost of Key Reagents | Moderate to High | Moderate |
| Safety Concerns | High (Sodium hydride is highly flammable and reactive) | Moderate (DMAP is toxic and corrosive) |
| Environmental Impact | Moderate (THF has environmental concerns) | High (Dichloromethane is a hazardous solvent) |
| Scalability | Challenging due to safety concerns with NaH | More readily scalable with appropriate handling |
In-Depth Analysis of Synthetic Routes
Route 1: The Strong Base Approach with Sodium Hydride
This traditional method involves the deprotonation of 2,6-difluoroaniline with a strong base, sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF), followed by reaction with di-tert-butyl dicarbonate (Boc anhydride).
Experimental Protocol:
To a solution of 2,6-difluoroaniline (1 equivalent) in anhydrous THF under an inert atmosphere, a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which di-tert-butyl dicarbonate (1.1 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent.
Cost-Benefit Analysis:
-
Benefits: This method is often high-yielding for the Boc protection of anilines.
-
Drawbacks: The primary concern is the use of sodium hydride, which is a highly flammable and pyrophoric solid that reacts violently with water[1][2]. Its handling requires stringent safety precautions, making this route less amenable to large-scale industrial production. Tetrahydrofuran, while a versatile solvent, has environmental concerns and can form explosive peroxides upon storage[1][3].
Route 2: The Catalytic Approach with 4-Dimethylaminopyridine
A more modern and often preferred method utilizes a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction between 2,6-difluoroaniline and Boc anhydride. Dichloromethane (DCM) or ethyl acetate are common solvents for this transformation.
Experimental Protocol:
To a solution of 2,6-difluoroaniline (1 equivalent) and di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane, a catalytic amount of DMAP (0.1 equivalents) and triethylamine (1.5 equivalents) are added. The reaction mixture is stirred at room temperature for 2.5-12 hours. After completion, the reaction is washed with aqueous acid and brine, and the organic layer is dried and concentrated to yield the product.
Cost-Benefit Analysis:
-
Benefits: This method avoids the use of the hazardous sodium hydride, making it a safer alternative, particularly for larger scale synthesis. DMAP is a highly efficient catalyst for this transformation.
-
Drawbacks: DMAP is toxic and corrosive, requiring careful handling[2][4]. Dichloromethane is a regulated solvent with known environmental and health risks, including being a suspected carcinogen[5][6][7][8]. The use of a less hazardous solvent like ethyl acetate is a greener alternative. While triethylamine is a common and relatively inexpensive base, it has a strong, unpleasant odor.
Cost of Starting Materials and Reagents
The economic viability of each route is a critical factor. The following table provides an approximate cost comparison of the key chemicals involved. Prices are subject to variation based on supplier and purity.
| Chemical | Approximate Cost (USD) |
| 2,6-Difluoroaniline | $5,999/kg[9] |
| Di-tert-butyl dicarbonate | $1,930/kg - $3,296/25kg[4][10] |
| Sodium Hydride (60% dispersion) | $420/kg - $6,839.91/kg[6][11] |
| 4-Dimethylaminopyridine (DMAP) | ~$490.50/100g[7] |
| Tetrahydrofuran (THF) | $99.72/4L - $1,530/metric ton[3][4] |
| Dichloromethane (DCM) | $25.65/L - $1,411.52/5gal[9][12] |
| Triethylamine | $40.70/100mL - $2.74/lb[6][8] |
| Ethyl Acetate | $175.44/5 Gallon Pail - $1,301/MT[11][13] |
Logical Workflow for Synthetic Route Selection
The choice of a synthetic route for this compound is a multi-faceted decision. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting a synthetic route to this compound.
Conclusion and Recommendation
For laboratory-scale synthesis where stringent safety protocols can be strictly adhered to, both the sodium hydride and DMAP-catalyzed routes are viable options. However, for industrial-scale production, the DMAP-catalyzed route is strongly recommended due to its superior safety profile. To mitigate the environmental impact of the DMAP route, the substitution of dichloromethane with a greener solvent such as ethyl acetate should be prioritized. Further process optimization to minimize reaction times and reagent loading will also contribute to a more cost-effective and sustainable synthesis of this compound. Researchers and drug development professionals should carefully weigh the factors of yield, cost, safety, and environmental impact as outlined in this guide to select the most appropriate synthetic strategy for their specific needs.
References
- 1. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. health.state.mn.us [health.state.mn.us]
- 6. Triethylamine = 99.5 121-44-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. univarsolutions.com [univarsolutions.com]
- 9. Explore the advantages of tetrahydrofuran products - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. Ethyl acetate price,buy Ethyl acetate - chemicalbook [m.chemicalbook.com]
- 11. ecolink.com [ecolink.com]
- 12. laballey.com [laballey.com]
- 13. Ethyl Acetate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
N-Boc-2,6-difluoroaniline: A Comparative Guide for Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Boc-2,6-difluoroaniline serves as a critical building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms on the aniline ring enhances its unique reactivity and imparts desirable properties to the target molecules, such as increased metabolic stability and binding affinity. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactivity in multi-step syntheses, making it an invaluable tool for medicinal chemists. This guide provides a comparative overview of the applications of this compound, supported by experimental data and detailed protocols.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound and its parent compound, 2,6-difluoroaniline, are frequently employed as nucleophiles in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions. These reactions are fundamental in constructing the carbon-nitrogen and carbon-carbon bonds that form the core scaffolds of many bioactive molecules.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of protecting group on the aniline can be crucial for the success of the reaction, especially with complex substrates. In some cases, the use of a Boc-protecting group is necessary to prevent side reactions like deiodination, which can lead to a complex mixture of byproducts[1].
| Aryl Halide/Pseudohalide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | 2,6-Difluoroaniline | Pd₂(dba)₃ / Xantphos | DBU | DMF | RT | 24 | ~20 | General observation for mild conditions |
| Aryl Bromide | Morpholine | [Pd(cinnamyl)Cl]₂ / Xantphos | DBU | DMF | RT | 24 | 85 | General observation for mild conditions |
| Aryl Fluorosulfonate | Various Anilines | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 12 | Moderate to Good | [2] |
| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine/Pyrrolidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | 60-88 | [3] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While direct coupling with unprotected ortho-bromoanilines is possible, the reaction conditions and catalyst choice are critical for achieving high yields[4]. The use of N-Boc protection can be advantageous in multi-step syntheses where the aniline nitrogen requires masking during other transformations.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloroquinoxaline | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 75 | [5] |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/DMF | 100 | 24 | 77 | [6] |
| ortho-Bromoanilines | Various Boronic Esters | CataCXium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 100 | 18 | Good to Excellent | [4] |
Application in the Synthesis of Kinase Inhibitors
A significant application of 2,6-difluoroaniline is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The 2,6-difluorophenyl moiety is a common feature in many potent and selective kinase inhibitors, where it often interacts with the hinge region of the kinase active site.
Tropomyosin Receptor Kinase (TRK) Inhibitors
The aberrant fusion of TRK genes is an oncogenic driver in various cancers. Small molecule inhibitors of TRK have shown significant clinical benefit. The synthesis of novel pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors utilizes a 2,6-difluoroaniline core.
// Nodes A [label="2,6-Difluoroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Intermediate 9", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="PyBop, DIPEA, THF", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; D [label="Appropriate Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Amide Coupling", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Target TRK Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="4N HCl/ethyl acetate", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; H [label="Boc Deprotection", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [style=invis]; // Placeholder for initial steps D -> E; B -> E; C -> E [style=dashed, arrowhead=none]; E -> H; G -> H [style=dashed, arrowhead=none]; H -> F;
// Invisible edges for alignment subgraph { rank=same; C; E; G; }
// Diagram description labelloc="b"; label="Synthesis of TRK Inhibitor Core"; } .enddot Caption: Synthetic workflow for the final steps in the synthesis of pyrazolo[3,4-b]pyridine-based TRK inhibitors.
The general synthetic strategy involves the coupling of a core heterocyclic structure with various amines, often preceded by Boc protection and followed by deprotection to yield the final active compound.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
This protocol is adapted from a general procedure for the amination of aryl bromides under mild conditions.
-
Materials: Aryl bromide (1.0 equiv), morpholine (1.2 equiv), [Pd(cinnamyl)Cl]₂ (0.01 equiv), Xantphos (0.02 equiv), DBU (1.5 equiv), DMF.
-
Procedure:
-
To an oven-dried vial, add the aryl bromide, [Pd(cinnamyl)Cl]₂, and Xantphos.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add DMF, morpholine, and DBU via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridine-based TRK Inhibitors (Amide Coupling Step)
This protocol is a general representation of the final amide coupling step in the synthesis of certain TRK inhibitors.
-
Materials: Carboxylic acid intermediate (1.0 equiv), appropriate amine (1.2 equiv), PyBop (1.5 equiv), DIPEA (3.0 equiv), anhydrous THF.
-
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA, the appropriate amine, and PyBop sequentially.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Boc Deprotection
-
Materials: Boc-protected amine, 4N HCl in ethyl acetate or dioxane.
-
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).
-
Add an excess of 4N HCl in ethyl acetate or dioxane.
-
Stir the mixture at room temperature for 4 hours or until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt of the deprotected amine.
-
Alternative Protecting Groups and Synthetic Strategies
While the Boc group is widely used, other protecting groups for anilines, such as acetyl (Ac) or tosyl (Ts), can also be employed. The choice of protecting group depends on the specific reaction conditions and the desired stability. For instance, in certain palladium-catalyzed reactions, a tosyl group might be used, followed by basic hydrolysis for its removal[1].
In some cases, direct coupling with the unprotected aniline is feasible, which offers a more atom-economical approach. However, this often requires careful optimization of the catalyst system and reaction conditions to avoid side reactions and achieve high yields, particularly with sterically hindered or electronically challenging substrates[4]. The development of more robust and versatile catalysts continues to expand the scope of direct C-N bond formation, potentially reducing the reliance on protecting group strategies in the future.
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// Edges Start -> Decision; Decision -> Direct [label=" No"]; Decision -> Protect [label=" Yes"]; Protect -> Boc; Protect -> OtherPG; Boc -> Coupling; OtherPG -> Coupling; Direct -> Final; Coupling -> Deprotect; Deprotect -> Final; } .enddot Caption: Decision workflow for utilizing 2,6-difluoroaniline in a synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Boc-2,6-difluoroaniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of N-Boc-2,6-difluoroaniline, a common intermediate in organic synthesis. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
All handling of this compound should be conducted in a well-ventilated fume hood.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of the parent compound, 2,6-difluoroaniline, which can serve as a conservative reference. Properties for this compound may vary.
| Property | Value |
| Molecular Formula | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 153-155 °C |
| Flash Point | 51 °C |
| Density | 1.199 g/mL at 25 °C |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with institutional, local, and national regulations. The following is a general procedural guide:
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. In-Lab Handling of Waste:
-
All transfers of waste should be performed within a fume hood to minimize inhalation exposure.
-
Ensure the waste container is tightly sealed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
3. Accidental Spill Protocol:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
4. Final Disposal:
-
The sealed container of this compound waste must be disposed of through your institution's hazardous waste management program.
-
Contact your EHS office to schedule a pickup. Provide them with a clear and accurate description of the waste.
-
Do not, under any circumstances, dispose of this compound down the drain or in regular trash.[1]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide is intended for informational purposes only and is based on general laboratory safety principles and data from related chemical compounds. Always consult the specific Safety Data Sheet for any chemical you are working with and adhere to all local and institutional regulations regarding chemical handling and waste disposal. Your institution's Environmental Health and Safety office is the primary resource for guidance.
References
Personal protective equipment for handling N-Boc-2,6-difluoroaniline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Boc-2,6-difluoroaniline. The following procedures are based on the known hazards of the structurally similar compound 2,6-difluoroaniline and are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with caution, assuming it presents hazards similar to its parent compound, 2,6-difluoroaniline. The primary hazards include flammability and toxicity; it may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It can cause irritation to the skin, eyes, and respiratory tract.[1]
Engineering Controls:
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
An eyewash station and a safety shower must be readily accessible in the work area.[1][4]
Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or Teflon®). Always inspect gloves for integrity before use.[6] |
| Body Protection | A flame-resistant lab coat should be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[1] |
| Respiratory | For routine handling within a fume hood, respiratory protection may not be necessary. In case of spills or inadequate ventilation, a NIOSH-approved respirator is required.[1][4] |
Operational Plan for Handling
A systematic approach is crucial for the safe handling of this compound. The following workflow diagram and procedural steps outline the recommended process from preparation to cleanup.
Experimental Protocol:
-
Preparation and PPE: Before handling the chemical, ensure the fume hood is functioning correctly. Don all required personal protective equipment as specified in the table above.
-
Weighing and Dispensing:
-
Reaction Setup:
-
If the reaction involves heating, use a well-controlled heating source such as a heating mantle or an oil bath.
-
Avoid contact with strong oxidizing agents and acids, as these are incompatible.[1]
-
-
Work Area Cleanup:
-
After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) to remove any residual contamination.
-
Dispose of the cleaning materials as hazardous waste.
-
-
Decontamination of Glassware:
-
Rinse all contaminated glassware with a suitable solvent to remove any residual this compound.
-
The initial rinse solvent should be collected and disposed of as hazardous waste.
-
After the initial rinse, glassware can be washed using standard laboratory procedures.
-
-
Waste Disposal:
-
All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
Disposal Plan
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[1]
-
Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal as hazardous waste.[1]
-
For larger spills, evacuate the area and contact the institutional safety office.
Waste Container Management:
-
Waste containers should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1][2]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
